molecular formula C10H15N B1353417 (R)-2-Methyl-1-phenylpropan-1-amine CAS No. 23844-66-8

(R)-2-Methyl-1-phenylpropan-1-amine

Cat. No.: B1353417
CAS No.: 23844-66-8
M. Wt: 149.23 g/mol
InChI Key: UVXXBSCXKKIBCH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Methyl-1-phenylpropan-1-amine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-2-methyl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXBSCXKKIBCH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427841
Record name (1R)-2-Methyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23844-66-8
Record name (1R)-2-Methyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Methyl-1-phenylpropan-1-amine (CAS: 23844-66-8)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Executive Summary

(R)-2-Methyl-1-phenylpropan-1-amine is a chiral primary amine of significant interest to the pharmaceutical and fine chemical industries. Its stereodefined structure makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Chiral amines are foundational motifs in over 40% of commercial pharmaceuticals, underscoring the importance of enantiomerically pure precursors like the topic compound.[1] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, stereoselective synthesis strategies, rigorous analytical characterization methods, key applications in drug development, and essential safety and handling protocols. The content herein is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols grounded in authoritative references.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and process development.

Chemical Identifiers

The identity of this compound is defined by several key identifiers.

IdentifierValueSource
CAS Number 23844-66-8[2]
IUPAC Name (1R)-2-methyl-1-phenylpropan-1-amine[2]
Molecular Formula C₁₀H₁₅N[2][3]
Molecular Weight 149.23 g/mol [2][3]
Canonical SMILES CC(C)N[2][3]
InChIKey UVXXBSCXKKIBCH-SNVBAGLBSA-N[2]
Computed Physical Properties

The following table summarizes key computed physical and chemical properties, which are crucial for predicting behavior in reactions and separations.

PropertyValueSource
pKa 9 ± 0.10 (Predicted)[4]
XLogP3 2.1[2][5]
Topological Polar Surface Area 26 Ų[2][5]
Complexity 103[2][4]
Hydrogen Bond Donor Count 1[2][5]
Hydrogen Bond Acceptor Count 1[2][5]

Synthesis and Stereoselective Control

The primary challenge in synthesizing this compound is the precise control of the stereocenter at the benzylic carbon. Both classical chemical methods and modern biocatalytic routes have been developed to achieve high enantiomeric purity.

Chemical Synthesis Pathway

A multi-step chemical synthesis route can be employed, often starting from a substituted benzyl halide and building the carbon skeleton before forming the amine. A representative pathway involves alkylation, hydrolysis, a Curtius rearrangement, and final deprotection.[6]

The Curtius rearrangement is a cornerstone of this approach.[7] It transforms a carboxylic acid into a primary amine with one fewer carbon atom via an acyl azide and an isocyanate intermediate.[8][9] The key advantage of this reaction is that the alkyl group migrates with full retention of its stereochemical configuration, making it an excellent choice for converting a chiral carboxylic acid into a chiral amine without racemization.[8]

A generalized workflow is presented below:

  • Alkylation: A substituted benzyl halide is reacted with the anion of isobutyronitrile to form 2-methyl-1-substituted phenyl-2-butyronitrile.

  • Hydrolysis: The nitrile is hydrolyzed under basic conditions to yield the corresponding 2-methyl-1-substituted phenyl-2-butyric acid.

  • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate. This is trapped with an alcohol (e.g., benzyl alcohol) to form a stable carbamate.[6][7]

  • Deprotection: The carbamate protecting group is removed, typically via catalytic hydrogenation, to yield the final chiral primary amine.[6]

G cluster_synthesis Chemical Synthesis Workflow start Substituted Benzyl Halide + Isobutyronitrile nitrile 2-Methyl-1-phenyl-2-butyronitrile start->nitrile Alkylation acid 2-Methyl-1-phenyl-2-butyric Acid nitrile->acid Hydrolysis isocyanate Isocyanate Intermediate (via Acyl Azide) acid->isocyanate Curtius Rearrangement carbamate Protected Amine (Carbamate) isocyanate->carbamate Trapping w/ Alcohol product This compound carbamate->product Deprotection (e.g., Hydrogenation)

A generalized chemical synthesis workflow.
Biocatalytic Approaches: A Green Chemistry Perspective

Modern synthetic chemistry increasingly leverages biocatalysis for its exceptional stereoselectivity and environmentally benign reaction conditions. Amine transaminases (ATAs) are powerful enzymes for synthesizing chiral amines from prochiral ketones.[10][11]

Causality: ATAs catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor with high enantioselectivity.[11] This approach is highly attractive because it can generate the desired enantiomer in a single step from a simple precursor, often with near-perfect stereocontrol (>99% enantiomeric excess). The enzyme's active site acts as a chiral template, ensuring that the amino group is added to only one face of the prochiral ketone. This avoids the multi-step sequences and potentially harsh reagents of classical chemical routes.[12][13]

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and, most importantly, the enantiomeric purity of this compound.

  • Structural Confirmation: Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure.

  • Purity Assessment: The chemical purity (achiral purity) is typically determined by High-Performance Liquid Chromatography (HPLC) with a standard reversed-phase column (e.g., C18) or by Gas Chromatography (GC).

Enantiomeric Purity Determination: The Critical Step

Determining the enantiomeric excess (% ee) is the most critical quality control parameter for a chiral molecule. This cannot be achieved with standard chromatography and requires a chiral environment. Chiral HPLC is the most versatile and widely used technique for this purpose.[14]

Field Insight: The choice of the Chiral Stationary Phase (CSP) is the single most important factor for a successful separation.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and should be the primary screening choice for novel chiral amines. Their helical polymer structures create chiral grooves that can differentiate enantiomers through a combination of steric interactions, hydrogen bonding, and π-π interactions.[16]

Protocol: Chiral HPLC Method Development

This protocol outlines a self-validating system for developing a robust method to determine the enantiomeric purity.

  • CSP Screening:

    • Prepare a solution of the racemic amine (a 1:1 mixture of R and S enantiomers) in a suitable solvent (e.g., hexane/isopropanol). The racemate is essential for development as it allows for the calculation of the resolution factor.

    • Screen a set of at least 2-3 polysaccharide-based CSPs (e.g., Lux Cellulose-1, Chiralcel OD-H).

    • Begin with a simple mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol) in a 90:10 ratio.[15][16]

  • Mobile Phase Optimization:

    • Once a CSP shows partial separation, systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Test different alcohol modifiers (isopropanol vs. ethanol) as they offer different selectivities.

  • Parameter Refinement:

    • Adjust the flow rate (typically 0.5-1.0 mL/min for analytical columns) to optimize the balance between analysis time and resolution.[16]

    • Ensure the column temperature is controlled to maintain run-to-run reproducibility.

  • Validation and Calculation:

    • Once baseline resolution (Rs > 1.5) is achieved, the method can be validated.

    • Inject the (R)-enantiomer sample and calculate the enantiomeric excess using the peak areas: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

G cluster_hplc Chiral HPLC Workflow sample Prepare Racemic & Sample Solutions screen Screen Chiral Stationary Phases (e.g., Polysaccharide-based) sample->screen optimize Optimize Mobile Phase (% Alcohol, Alcohol Type) screen->optimize Select best CSP analyze Inject Sample & Acquire Data optimize->analyze Final Method result Calculate Enantiomeric Excess (% ee) analyze->result

Workflow for chiral HPLC method development.

Applications in Pharmaceutical Research and Development

This compound is not an API itself but a crucial precursor whose chirality is transferred to the final drug molecule.[17]

  • β2-Adrenergic Receptor Agonists: This amine is a key side-chain component in the synthesis of long-acting β2 agonists (LABAs) like BI-167107, which are investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[6] The specific stereochemistry is vital for the molecule's binding affinity and efficacy at the receptor.

  • Central Nervous System (CNS) Agents: Due to its structural relationship to phenethylamine, a core structure in many neurotransmitters, this chiral amine and its derivatives are valuable for developing CNS-active drugs.[18]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While toxicological data for this specific enantiomer is limited, data for related compounds and the racemate suggest it should be handled with care.[19]

Hazard Identification
Hazard ClassPictogramSignal WordHazard StatementsSource
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[19][20]
Skin IrritationGHS07WarningH315: Causes skin irritation.[19][20]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[19][20]
STOT, Single ExposureGHS07WarningH335: May cause respiratory irritation.[19][20]
Skin CorrosionGHS05DangerH314: Causes severe skin burns and eye damage (Reported for racemate).[5]
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[21]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21]

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C, protected from light.[3]

  • In case of Exposure:

    • Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[20]

    • Inhalation: Move person to fresh air.[21]

Conclusion

This compound is a high-value chiral intermediate whose importance is defined by its stereochemically pure structure. Its successful application in drug development hinges on robust synthetic control to establish the correct stereocenter and rigorous analytical methods, particularly chiral HPLC, to verify enantiomeric purity. As the pharmaceutical industry continues to develop more complex and stereospecific drugs, the demand for well-characterized chiral building blocks like this amine will remain high. Adherence to proper safety and handling protocols is mandatory for its use in a research or manufacturing environment.

References

Click to expand
  • Google Patents. (2018).
  • ResearchGate. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7129626, this compound. [Link]

  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine. [Link]

  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. [Link]

  • Royal Society of Chemistry. (2017). Transaminase biocatalysis: optimization and application. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • PubMed. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • Royal Society of Chemistry. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • Royal Society of Chemistry. (2018). Transaminase biocatalysis for chiral amines of pharmaceutical impact. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • MDPI. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]

  • Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for (R)-2-Methyl-1-phenylpropan-1-amine, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of experimentally derived spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive interpretation of its spectroscopic signature. This approach, grounded in the analysis of analogous structures and foundational spectroscopic theory, offers a robust framework for the characterization of this and similar chiral molecules.

Introduction: The Significance of Stereochemical Characterization

This compound is a chiral primary amine. The precise three-dimensional arrangement of its atoms, specifically the stereochemistry at the benzylic carbon, is crucial as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Consequently, unambiguous confirmation of the structure and stereochemical purity of such compounds is a critical step in the drug development process. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide will delve into the predicted spectroscopic data for this compound, offering insights into the causality behind the expected spectral features. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-7, H-8, H-9, H-10, H-117.20 - 7.40Multiplet5H
H-1~3.8 - 4.0Doublet1H
H-2~1.8 - 2.0Multiplet1H
H-3, H-4~0.8 - 1.0Doublet6H
-NH₂~1.5 - 2.5Broad Singlet2H
  • Aromatic Protons (H-7 to H-11): These protons on the phenyl ring are expected to appear as a multiplet in the downfield region (7.20 - 7.40 ppm) due to the deshielding effect of the aromatic ring current.

  • Benzylic Proton (H-1): This proton, attached to the chiral center, is deshielded by both the phenyl ring and the adjacent nitrogen atom. Its signal is predicted to be a doublet around 3.8 - 4.0 ppm, split by the neighboring H-2 proton.

  • H-2 Proton: This methine proton will be a multiplet in the range of 1.8 - 2.0 ppm, as it is coupled to H-1 and the six protons of the two methyl groups.

  • Methyl Protons (H-3, H-4): The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center. In a standard achiral solvent, they may appear as a single doublet or two closely spaced doublets around 0.8 - 1.0 ppm, split by the H-2 proton.

  • Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet between 1.5 and 2.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C-6 (ipso)~145
C-7, C-8, C-9, C-10, C-11~126 - 129
C-1~60 - 65
C-2~35 - 40
C-3, C-4~18 - 22
  • Aromatic Carbons (C-6 to C-11): The aromatic carbons will resonate in the typical downfield region of 126-145 ppm. The ipso-carbon (C-6), directly attached to the aliphatic chain, will be the most downfield.

  • Benzylic Carbon (C-1): The chiral carbon atom, bonded to the phenyl ring and the nitrogen, is expected to have a chemical shift in the range of 60-65 ppm.

  • C-2 Carbon: The methine carbon of the isopropyl group is predicted to appear around 35-40 ppm.

  • Methyl Carbons (C-3, C-4): The two methyl carbons are expected to be in the upfield region, around 18-22 ppm.

Experimental Protocol for NMR Analysis

A robust protocol for acquiring NMR data for a chiral amine like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (~0-160 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Chiral Purity Determination (Optional but Recommended):

    • To determine the enantiomeric excess, a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a BINOL-derived compound) can be added directly to the NMR tube.[1]

    • The formation of diastereomeric complexes will result in separate signals for the enantiomers in the ¹H NMR spectrum, allowing for their integration and the calculation of enantiomeric excess.[2][3]

Caption: Molecular structure of this compound with proton numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorption bands corresponding to its primary amine and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Strong
N-H Bend (scissoring)1590 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium (multiple bands)
C-N Stretch1000 - 1250Medium
Aromatic C-H Bend (out-of-plane)690 - 900Strong
  • N-H Stretch: A primary amine will typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretches: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the propyl chain will be found just below 3000 cm⁻¹.

  • N-H Bend: The scissoring vibration of the -NH₂ group is expected in the 1590-1650 cm⁻¹ region.

  • Aromatic C=C Stretches: The phenyl group will give rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ range.

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond will likely appear in the 1000-1250 cm⁻¹ region.

  • Aromatic C-H Bends: Strong absorptions in the 690-900 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds and can be indicative of the substitution pattern on the phenyl ring.

Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining an FT-IR spectrum is as follows:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (salt plates or ATR crystal) is recorded first.

  • Sample Spectrum: The sample is then placed in the instrument, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.

  • Data Analysis: The resulting spectrum is analyzed by identifying the positions (in cm⁻¹) and intensities of the absorption bands and assigning them to specific functional groups.

Vibrational_Modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations Molecule This compound NH_stretch N-H Stretch (3300-3500 cm⁻¹) Molecule->NH_stretch Aromatic_CH_stretch Aromatic C-H Stretch (3000-3100 cm⁻¹) Molecule->Aromatic_CH_stretch Aliphatic_CH_stretch Aliphatic C-H Stretch (2850-2960 cm⁻¹) Molecule->Aliphatic_CH_stretch CN_stretch C-N Stretch (1000-1250 cm⁻¹) Molecule->CN_stretch NH_bend N-H Bend (1590-1650 cm⁻¹) Molecule->NH_bend Aromatic_CH_bend Aromatic C-H Bend (690-900 cm⁻¹) Molecule->Aromatic_CH_bend Fragmentation_Pathway cluster_fragments Major Fragments M [C₁₀H₁₅N]⁺˙ m/z = 149 (Molecular Ion) F106 [C₇H₈N]⁺ m/z = 106 M->F106  - •C₃H₇ (α-cleavage) F44 [C₂H₆N]⁺ m/z = 44 M->F44  - •C₆H₅ (Benzylic Cleavage) F91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F106->F91  - NH₃ (rearrangement)

Sources

An In-Depth Technical Guide to the Safe Handling of (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the material safety data and handling protocols for (R)-2-Methyl-1-phenylpropan-1-amine. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The information herein is synthesized from available data for closely related chemical structures and established principles of laboratory safety.

Introduction: Understanding the Compound

It is crucial to recognize that this compound is structurally related to potent central nervous system stimulants.[2] Due to this relationship, it should be handled with the utmost care, assuming a high degree of physiological activity and potential toxicity until proven otherwise.

Hazard Identification and Risk Assessment

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, a risk assessment must be conducted based on the known hazards of similar chemical structures, such as 2-Phenylpropan-1-amine hydrochloride.[3] The following potential hazards are anticipated:

  • Acute Oral Toxicity : Assumed to be harmful if swallowed.[3]

  • Skin Corrosion/Irritation : Expected to cause skin irritation upon contact.[3]

  • Serious Eye Damage/Irritation : Likely to cause serious eye irritation.[3]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled.[3]

Given these potential hazards, all work with this compound should be conducted within a certified chemical fume hood.

GHS Classification (Anticipated)

Based on the data for 2-Phenylpropan-1-amine hydrochloride, the following GHS classification should be provisionally adopted[3]:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Exposure Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) must be applied to minimize exposure. The causality behind these PPE choices is to create a complete barrier against the primary anticipated routes of exposure: inhalation, skin contact, and eye contact.

Experimental Protocol: Donning PPE for Safe Handling
  • Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly. The airflow should be unobstructed.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination is suspected.

  • Eye Protection : Wear chemical safety goggles or a full-face shield to protect against splashes.[4]

  • Skin and Body Protection : A lab coat must be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection : All handling of the solid or solutions should occur within a fume hood. If there is a risk of aerosol generation outside of a fume hood (e.g., during a spill), a respirator with an appropriate cartridge for organic vapors should be used.

PPE_Workflow cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Chemical Handling Prep Assess Task Risk FumeHood Verify Fume Hood Operation Prep->FumeHood 1. Verify Controls LabCoat Don Lab Coat FumeHood->LabCoat 2. Begin Donning Gloves Don Nitrile Gloves LabCoat->Gloves 3. Hand Protection Goggles Don Safety Goggles Gloves->Goggles 4. Eye Protection Handling Handle this compound Inside Fume Hood Goggles->Handling 5. Proceed to Task

Figure 1: Personal Protective Equipment Workflow

First-Aid Measures: A Self-Validating Emergency Response

Immediate and appropriate first aid is critical to mitigating the effects of accidental exposure. The following protocols are designed to be self-validating by addressing the most likely exposure scenarios.

  • Inhalation : If fumes are inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Emergency_Response cluster_routes Exposure Routes cluster_actions Immediate Actions Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin FlushEyes Flush Eyes with Water Eye->FlushEyes RinseMouth Rinse Mouth (Do Not Induce Vomiting) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical FlushEyes->Medical RinseMouth->Medical

Figure 2: Emergency First-Aid Protocol

Physical and Chemical Properties

Understanding the physical properties of a compound is essential for safe storage and handling.

PropertyValueSource
Molecular FormulaC10H15N[1][6]
Molecular Weight149.23 g/mol [1][7]
AppearanceData not available (likely a liquid or low-melting solid)[1]
Storage2-8°C in a refrigerator[1]

Handling, Storage, and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Handling : All manipulations should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[5] Keep away from sources of ignition.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C.[1]

  • Stability : The stability of this specific compound is not documented, but similar amines are generally stable under recommended storage conditions. Avoid strong oxidizing agents.

  • Incompatibilities : Keep away from strong oxidizing agents.

Toxicological and Ecological Information

No specific toxicological studies for this compound are available in the searched literature. However, related compounds like methamphetamine are known to be potent CNS stimulants with a high potential for abuse and neurotoxicity.[2][9] The environmental fate of this compound has not been determined. Therefore, it must not be released into the environment, and all waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[5]

Accidental Release and Disposal

In the event of a spill, the primary objective is to contain the material safely and prevent exposure to personnel and the environment.

Experimental Protocol: Small Spill Response
  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated (fume hood).

  • Contain : Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.[5]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of the sealed container and any contaminated cleaning materials as hazardous waste in accordance with institutional and regulatory guidelines.[4]

Conclusion

This compound is a compound that requires careful and informed handling due to its structural similarity to potent psychoactive substances and the lack of specific safety data. By adopting a conservative approach based on the known hazards of analogous compounds, researchers can mitigate risks effectively. Adherence to the protocols outlined in this guide—including the consistent use of engineering controls and appropriate PPE, as well as preparedness for emergency situations—is paramount for ensuring the safety of laboratory personnel.

References

  • Cayman Chemical. (2025). Safety Data Sheet: N-methyl-2-Phenylpropan-1-amine (hydrochloride).
  • Pharmaffiliates. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Levomethamphetamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Trisodium hydrogendicarbonate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. Retrieved from [Link]

Sources

The Lynchpin of Asymmetric Synthesis: A Technical Guide to Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are fundamental building blocks in modern organic synthesis, with their presence being a defining feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] It is estimated that approximately 40-45% of small-molecule pharmaceuticals incorporate a chiral amine scaffold, underscoring their profound impact on medicinal chemistry and drug design.[1][2] This guide provides an in-depth exploration of the synthesis and application of chiral amines, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, from transition metal-catalyzed asymmetric hydrogenation to biocatalytic approaches, offering not just protocols but also the underlying mechanistic principles that govern their efficacy and selectivity.

The Indispensable Role of Chirality in Amine Functionality

Chirality, or the "handedness" of a molecule, is a critical determinant of biological activity. In the context of pharmaceuticals, the specific three-dimensional arrangement of atoms in a chiral amine can dictate its interaction with biological targets such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit harmful side effects. Consequently, the ability to synthesize enantiomerically pure amines is not merely an academic exercise but a crucial requirement for the development of safe and effective drugs. Beyond their role as active pharmaceutical ingredients (APIs), chiral amines are also invaluable as resolving agents, chiral auxiliaries, and as foundational synthons for the construction of more complex chiral molecules.[2]

Strategic Approaches to the Synthesis of Enantiopure Amines

The synthesis of chiral amines has evolved significantly, moving from classical resolution techniques to more efficient and atom-economical catalytic asymmetric methods. The primary strategies employed today can be broadly categorized into three main areas:

  • Asymmetric Synthesis: The direct creation of a single enantiomer from a prochiral precursor.

  • Resolution: The separation of a racemic mixture of enantiomers.

  • Biocatalysis: The use of enzymes to catalyze enantioselective transformations.

This guide will focus on the most impactful and widely adopted of these: asymmetric synthesis, particularly through hydrogenation, and the rapidly advancing field of biocatalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation: A Powerful and Direct Route

Asymmetric hydrogenation (AH) of prochiral imines, enamines, and related unsaturated nitrogen-containing compounds stands as one of the most direct and efficient methods for preparing a wide range of α-chiral amines.[1][2] This approach offers excellent atom economy, often proceeding with high enantioselectivity and under mild reaction conditions.[2] The success of this strategy hinges on the design and application of chiral ligands that coordinate to a transition metal center (commonly iridium, rhodium, or ruthenium), creating a chiral catalytic environment that directs the hydrogenation to one face of the substrate.[1][2]

The choice of metal and ligand is paramount and is dictated by the specific substrate. For instance, iridium catalysts have shown exceptional performance in the direct hydrogenation of imines, while rhodium is often favored for other unsaturated systems.[1][2] The electronic and steric properties of the chiral ligand, often a phosphine-based molecule, are meticulously tuned to achieve high enantioselectivity.[1] P-stereogenic phosphines and phosphino-oxazolines are examples of ligand classes that have enabled significant breakthroughs in this field.[2]

Experimental Workflow: Asymmetric Hydrogenation of an N-Aryl Imine

This workflow outlines a general procedure for the iridium-catalyzed asymmetric hydrogenation of an N-aryl imine, a common transformation in the synthesis of chiral amines.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification p1 [Ir(COD)Cl]2 and Chiral Ligand p2 Stir in degassed solvent (e.g., DCM) under inert atmosphere (Ar or N2) p1->p2 p3 Formation of active Ir-catalyst p2->p3 r2 Add substrate to a solution of the activated catalyst in a pressure reactor p3->r2 r1 N-Aryl Imine Substrate r1->r2 r3 Pressurize with H2 gas (1-50 bar) r2->r3 r4 Stir at specified temperature (e.g., 25-50 °C) for a defined time (e.g., 12-24 h) r3->r4 w1 Vent reactor and concentrate the reaction mixture r4->w1 w2 Purify by column chromatography on silica gel w1->w2 w3 Characterize the product (NMR, HPLC) to determine yield and enantiomeric excess (ee) w2->w3

Caption: General workflow for asymmetric hydrogenation.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Imine

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Prochiral imine substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the anhydrous, degassed solvent. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the prochiral imine substrate (1 equivalent) in the same solvent. Transfer this solution to the autoclave.

  • Hydrogenation: Add the pre-formed catalyst solution to the autoclave containing the substrate. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 20 bar).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (typically 12-24 hours). The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the chiral amine product using chiral HPLC or GC.

Data Presentation: Comparison of Catalytic Systems for Asymmetric Hydrogenation

Catalyst SystemSubstrateYield (%)ee (%)Reference
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesUp to 90Up to 90[1]
Ru-PyboxN-phenyl 1-phenylethanimine-99[2]
Ir/C4-TunePhos3H-indolesExcellent>99[2]
Rh/ZhaoPhosDibenzoazepine hydrochloridesHigh>99[2]
Biocatalysis: The Green and Highly Selective Alternative

Biocatalytic methods for chiral amine synthesis have gained significant traction as a sustainable and highly selective alternative to traditional chemical catalysis.[3][5] Enzymes, operating under mild conditions of temperature and pH in aqueous media, offer unparalleled stereoselectivity. Key enzyme classes employed in chiral amine synthesis include:

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a prochiral ketone, producing a chiral amine.[5][6]

  • Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia and a reducing cofactor (NADH or NADPH).

  • Monoamine Oxidases (MAOs): These can be used in deracemization processes to selectively oxidize one enantiomer of a racemic amine, which can then be reduced back to the racemate, allowing for the enrichment of the desired enantiomer.[5]

  • Imine Reductases (IREDs): These enzymes catalyze the reduction of pre-formed imines to chiral amines.

A significant advantage of biocatalysis is the ability to engineer enzymes through directed evolution and rational design to improve their activity, stability, and substrate scope.[3] For instance, the industrial synthesis of the antidiabetic drug sitagliptin was revolutionized by the development of a highly engineered transaminase.[5] Process optimization is also crucial for the industrial viability of biocatalytic routes. This includes strategies for cofactor regeneration and shifting the reaction equilibrium to favor product formation, such as using an excess of the amino donor or removing the ketone byproduct.[3][5]

Experimental Workflow: Transaminase-Mediated Asymmetric Synthesis of a Chiral Amine

This workflow illustrates a typical enzymatic process for the synthesis of a chiral amine from a prochiral ketone.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Conversion cluster_workup Product Isolation p1 Prepare buffer solution (e.g., phosphate buffer, pH 7.5) p2 Dissolve prochiral ketone, amino donor (e.g., isopropylamine), and cofactor (PLP) p1->p2 r1 Add Transaminase enzyme p2->r1 r2 Incubate at optimal temperature (e.g., 30 °C) with gentle agitation r1->r2 r3 Monitor reaction progress (HPLC or GC) r2->r3 w1 Quench the reaction (e.g., by adjusting pH or adding an organic solvent) r3->w1 w2 Extract the product with an organic solvent w1->w2 w3 Purify by crystallization or chromatography w2->w3 w4 Analyze for yield and enantiomeric excess w3->w4

Caption: Biocatalytic synthesis using a transaminase.

Protocol: ω-Transaminase Catalyzed Synthesis of a Chiral Amine

This protocol provides a general framework for a transaminase-catalyzed reaction.

Materials:

  • ω-Transaminase (commercially available or expressed)

  • Prochiral ketone substrate

  • Amino donor (e.g., Isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare the reaction buffer containing the prochiral ketone (e.g., 50 mM), the amino donor (e.g., 1 M isopropylamine), and PLP (1 mM).

  • Enzyme Addition: Add the ω-transaminase to the reaction mixture. The enzyme loading will depend on its specific activity.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle shaking.

  • Reaction Monitoring: Monitor the conversion of the ketone to the amine product over time using an appropriate analytical method such as chiral HPLC or GC.

  • Work-up: Once the reaction has reached completion, quench it by adding a water-immiscible organic solvent like ethyl acetate.

  • Extraction and Purification: Extract the chiral amine product into the organic phase. The phases can be separated, and the organic layer can be dried and concentrated. The product can be further purified if necessary.

  • Analysis: Determine the yield and enantiomeric excess of the final product.

Data Presentation: Performance of Engineered Transaminases

EnzymeSubstrateProductConversion (%)ee (%)Reference
Engineered TransaminasePro-sitagliptin ketoneSitagliptin>92 (immobilized)>99[4]
Codex ATAPro-pralsetinib ketonePralsetinib intermediate>80>99[6]
(S)-ATA-BMVarious ketonesVarious chiral aminesUp to 99>99[6]

Industrial Applications and Future Perspectives

The demand for enantiomerically pure chiral amines continues to grow, driven by the expanding pipeline of chiral drugs.[2] Asymmetric hydrogenation has already been implemented on an industrial scale for the production of several important compounds, including the herbicide (S)-metolachlor and key pharmaceutical intermediates.[2] The synthesis of the anti-diabetic drug sitagliptin and the anti-epileptic drug pregabalin are landmark examples of the successful industrial application of asymmetric hydrogenation.[2]

Biocatalysis is also making significant inroads into industrial-scale synthesis.[3] The enzymatic synthesis of sitagliptin is a prime example of how protein engineering can lead to a more sustainable and efficient manufacturing process.[5] The future of chiral amine synthesis will likely involve a greater integration of different catalytic strategies, such as chemoenzymatic cascades, to access increasingly complex molecular architectures.[6] Furthermore, the development of catalysts based on more abundant and less toxic metals, as well as the discovery and engineering of novel enzymes, will continue to be major research focuses.[1]

Conclusion

Chiral amines are, without a doubt, a cornerstone of modern organic and medicinal chemistry. The evolution of synthetic methodologies, from transition metal catalysis to biocatalysis, has provided chemists with a powerful and versatile toolkit for the efficient and selective synthesis of these crucial molecules. A deep understanding of the underlying principles of these methods, as presented in this guide, is essential for researchers and professionals seeking to innovate in the fields of drug discovery and development. The continued advancement in this area promises to deliver even more sophisticated and sustainable routes to the chiral amines that will form the basis of the next generation of therapeutics and advanced materials.

References

  • Gimbert, Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Gimbert, Y., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Gotor-Fernández, V., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

  • Winkler, C. K. & Tasnádi, G. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

  • Kumar, R., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

  • Various Authors. (2023). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. [Link]

Sources

The Criticality of Chirality: An In-depth Technical Guide to the Stereochemistry of Phenylpropanolamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Single Molecule—The Stereochemical Landscape of Phenylpropanolamine

Phenylpropanolamine (PPA), a synthetic sympathomimetic amine, has a storied history in therapeutics as a nasal decongestant and appetite suppressant.[1][2] Its deceptively simple structure, however, belies a complex stereochemical nature that has profound implications for its synthesis, biological activity, and clinical safety. This guide delves into the core principles of PPA's stereochemistry, offering a technical exploration for researchers, scientists, and drug development professionals. Understanding the distinct properties of PPA's stereoisomers is not merely an academic exercise; it is a critical lesson in the necessity of stereochemical control in modern drug design and development.

PPA possesses two chiral centers, giving rise to four possible stereoisomers arranged in two enantiomeric pairs of diastereomers: (1R,2S)-/ (1S,2R)-norephedrine and (1R,2R)-/ (1S,2S)-norpseudoephedrine.[3] The spatial arrangement of the hydroxyl and amino groups relative to the phenyl ring dictates the molecule's interaction with biological targets, leading to significant differences in pharmacological and toxicological profiles. This guide will illuminate the stereoselective synthesis of these isomers, the analytical techniques for their resolution, and the disparate physiological effects that underscore the importance of chiral purity.

I. The Synthetic Challenge: Navigating the Path to Stereochemical Purity

The synthesis of phenylpropanolamine derivatives presents a classic challenge in stereocontrol. Traditional synthetic routes often yield a mixture of stereoisomers, necessitating complex and often inefficient resolution steps.[4] A common and cost-effective method involves the reaction of benzaldehyde with nitroethane, followed by reduction, which produces a mixture of all four stereoisomers.[4][5]

Causality in Synthesis: Why Stereoselectivity Matters

The pursuit of stereoselective synthesis is driven by the understanding that different stereoisomers can have varied, and sometimes opposing, biological effects. For instance, the anorectic effects of PPA have been shown to differ between its enantiomers.[6] Therefore, controlling the stereochemical outcome of the synthesis is paramount to producing a drug substance with a consistent and predictable pharmacological profile, while minimizing potential off-target effects and toxicity associated with undesired isomers.

Modern Approaches to Stereoselective Synthesis

Recent advancements have focused on enzymatic and chemo-enzymatic methods to achieve high stereoselectivity. Thiamine diphosphate (ThDP)-dependent carboligases, for example, can catalyze the stereoselective formation of α-hydroxy carbonyl compounds, which are key intermediates in the synthesis of PPA analogues.[7] These biocatalysts offer a greener and more efficient alternative to traditional chemical methods, producing regio- and stereochemically defined products from simple starting materials.[7]

Another promising avenue is the use of transaminases in biocatalytic cascades.[8] These enzymes can be employed for the asymmetric synthesis of the amino alcohol core of PPA, offering high enantiomeric excess and avoiding the need for chiral auxiliaries or resolving agents.[8]

II. Analytical Resolution: The Art and Science of Separating Stereoisomers

Once a mixture of stereoisomers is synthesized, or to ensure the purity of a stereoselectively synthesized product, robust analytical methods for their separation and quantification are essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of chiral compounds like PPA.[9][10]

Chiral HPLC: A Validating System for Stereochemical Identity

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10] The choice of CSP is critical and is often determined empirically based on the structure of the analyte. For PPA and its derivatives, polysaccharide-based and cyclofructan columns have shown utility.[11]

Alternatively, pre-column derivatization with a chiral reagent can be employed to convert the enantiomers into diastereomers.[12] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[13] A well-established method for PPA involves derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate to form stable diastereomeric thiourea derivatives that are readily separable by reversed-phase chromatography.[12]

Experimental Protocol: Chiral HPLC Separation of PPA Enantiomers (Derivatization Method)

This protocol outlines a self-validating system for the stereospecific analysis of PPA enantiomers in a biological matrix, such as plasma.

1. Sample Preparation (Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., a structural analogue of PPA not present in the sample).
  • Alkalinize the plasma with 0.5 mL of 1M sodium hydroxide.
  • Extract the PPA and internal standard with 5 mL of a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of a solution containing the chiral derivatizing agent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), in a suitable solvent like acetonitrile.
  • Incubate the mixture at 60°C for 30 minutes to form the diastereomeric thiourea derivatives.
  • After incubation, evaporate the solvent to dryness.

3. HPLC Analysis:

  • Reconstitute the derivatized sample in 100 µL of the mobile phase.
  • Inject a 20 µL aliquot onto a reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic buffer (e.g., 0.1 M acetic acid), with the exact ratio optimized for baseline separation.[14]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 254 nm.[14]
  • Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of each enantiomer.[12]

Visualizing Stereochemical Relationships and Analytical Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the stereoisomers of phenylpropanolamine and the experimental workflow for their chiral separation.

PPA_Stereoisomers cluster_norephedrine Norephedrine (erythro) cluster_norpseudoephedrine Norpseudoephedrine (threo) (1R,2S)-(-)-Norephedrine (1R,2S)-(-)-Norephedrine (1S,2R)-(+)-Norephedrine (1S,2R)-(+)-Norephedrine (1R,2S)-(-)-Norephedrine->(1S,2R)-(+)-Norephedrine Enantiomers (1R,2R)-(-)-Norpseudoephedrine (1R,2R)-(-)-Norpseudoephedrine (1R,2S)-(-)-Norephedrine->(1R,2R)-(-)-Norpseudoephedrine Diastereomers (1S,2S)-(+)-Norpseudoephedrine (1S,2S)-(+)-Norpseudoephedrine (1S,2R)-(+)-Norephedrine->(1S,2S)-(+)-Norpseudoephedrine Diastereomers (1R,2R)-(-)-Norpseudoephedrine->(1S,2S)-(+)-Norpseudoephedrine Enantiomers Chiral_HPLC_Workflow cluster_preparation Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Plasma_Sample Plasma Sample Containing Racemic PPA Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Add_GITC Add Chiral Derivatizing Agent (GITC) Evaporation1->Add_GITC Incubation Incubation to Form Diastereomers Add_GITC->Incubation Evaporation2 Evaporation to Dryness Incubation->Evaporation2 Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution Injection Inject onto Achiral HPLC Column Reconstitution->Injection Separation Separation of Diastereomers Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Chiral HPLC Workflow with Derivatization.

III. The Pharmacological Divide: Stereoisomers and Biological Consequences

The differential pharmacology of PPA stereoisomers provides a compelling case for the importance of stereochemistry in drug action. Phenylpropanolamine acts as a mixed-acting sympathomimetic amine, primarily through alpha-adrenergic agonism, which leads to vasoconstriction and its decongestant effects. [1][15] Studies have shown that the enantiomers of PPA can have different potencies and even different mechanisms of action. For example, both d- and l-norephedrine have been shown to suppress food intake in hyperphagic rats, but with differing potencies. [6]This suggests that the stereochemical configuration at both chiral centers influences the affinity of the molecule for its target receptors and transporters in the central nervous system.

The most significant and cautionary aspect of PPA's pharmacology is its association with an increased risk of hemorrhagic stroke, particularly in women. [1][15]This severe adverse effect led to the removal of PPA from over-the-counter markets in the United States by the Food and Drug Administration (FDA). [2][16]While the precise contribution of each stereoisomer to this risk has not been fully elucidated in humans, it highlights the potential for unforeseen toxicity when dealing with racemic mixtures.

IV. Regulatory Landscape and Future Perspectives

The withdrawal of PPA from many markets serves as a stark reminder of the importance of thorough toxicological and pharmacological profiling of all stereoisomers of a chiral drug. [17]Regulatory agencies now place a much greater emphasis on the stereospecific development of drugs. The FDA's policy on the development of new stereoisomeric drugs encourages the development of single enantiomers and requires justification for the development of a racemate.

The potential for illicit use of PPA as a precursor in the synthesis of amphetamine has also led to its classification as a List I chemical by the Drug Enforcement Administration (DEA). [18]This further complicates its handling and necessitates strict controls.

For researchers and drug developers, the story of PPA and its derivatives offers several key takeaways:

  • Stereochemistry is not an afterthought: It must be a primary consideration from the earliest stages of drug discovery and development.

  • Stereoselective synthesis is key: Investing in the development of stereoselective synthetic routes can save considerable time and resources in the long run by avoiding complex purification steps and reducing the risk of unexpected toxicity from unwanted isomers.

  • Robust analytical methods are non-negotiable: The ability to accurately separate and quantify stereoisomers is fundamental to ensuring the quality, safety, and efficacy of a chiral drug product.

Conclusion

The stereochemistry of phenylpropanolamine derivatives is a multifaceted topic with far-reaching implications for synthetic chemistry, analytical science, pharmacology, and regulatory affairs. By understanding the unique properties and behaviors of each stereoisomer, the scientific community can develop safer and more effective medicines. The lessons learned from PPA continue to shape the landscape of chiral drug development, emphasizing a paradigm where stereochemical purity is not just a desirable attribute, but a fundamental requirement.

References

  • Hoover, J. R. E., & Hass, H. B. (1947). The Preparation of 2-Nitro-1-phenyl-1-propanol. Journal of Organic Chemistry, 12(3), 506-509. [Link]

  • Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332-338. [Link]

  • Pharmacology of Phenylpropanolamine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. [Link]

  • Phenylpropanolamine Uses, Side Effects & Warnings. (n.d.). Drugs.com. [Link]

  • Phenylpropanolamine. (2016, January 13). YouTube. [Link]

  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. (n.d.). Journal of Food and Drug Analysis. [Link]

  • US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google P
  • Structure of Phenylpropanolamine hydrochloride. (n.d.). ResearchGate. [Link]

  • Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(6), 415-419. [Link]

  • Possible phenylpropanolamine (PPA) isomers. (n.d.). ResearchGate. [Link]

  • Phenylpropanolamine stereoisomers. (n.d.). ResearchGate. [Link]

  • Dowse, R. (n.d.). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. CORE. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]

  • Phenylpropanolamine (PPA) Information Page. (n.d.). FDA. [Link]

  • Wellman, P. J., & Miller, D. K. (1992). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. Physiology & Behavior, 51(3), 669-674. [Link]

  • Separation of the enantiomers of RS/SR phenylpropanolamine. (n.d.). ResearchGate. [Link]

  • Phenylpropanolamine. (n.d.). Wikipedia. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Phenylpropanolamine; Withdrawal of Approval of 13 New Drug Applications and 7 Abbreviated New Drug Applications. (2014, February 20). Federal Register. [Link]

  • Phenylpropanolamine. (2006, March 7). Therapeutic Goods Administration (TGA). [Link]

  • HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. (n.d.). ResearchGate. [Link]

  • NOTICE - Phenylpropanolamine can be used in Illicit Amphetamine Manufacture. (n.d.). Drug Enforcement Administration. [Link]

  • Chiral-achiral-separation-ten-flavanones.pdf. (2022, October 28). UVaDOC Principal. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a critical step in the manufacturing of many active pharmaceutical ingredients (APIs).[1] This process, known as chiral resolution, remains a widely employed and industrially scalable method for obtaining enantiomerically pure compounds.[2]

This document provides a comprehensive guide to one of the classical and most reliable methods of chiral resolution: diastereomeric salt formation. Specifically, we will detail the use of the chiral resolving agent (R)-2-Methyl-1-phenylpropan-1-amine for the separation of racemic carboxylic acids. This amine is a valuable tool in asymmetric synthesis, acting as a chiral auxiliary or resolving agent.[3]

The Principle of Diastereomeric Salt Resolution

The fundamental principle behind this technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[4] By reacting a racemic acid, a mixture of (R)-acid and (S)-acid, with a single enantiomer of a chiral base, such as this compound, two diastereomeric salts are formed: ((R)-acid·(R)-base) and ((S)-acid·(R)-base).[5][6]

These diastereomeric salts possess distinct physical properties, including melting points, boiling points, and, most crucially for this application, solubilities in a given solvent system.[7] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other enriched in the mother liquor.[8] Subsequent separation of the crystallized salt and regeneration of the carboxylic acid, typically by treatment with a strong acid, yields the desired enantiomer in high purity.[7]

The Resolving Agent: this compound

This compound is a chiral amine frequently utilized as a resolving agent for acidic compounds. Its efficacy stems from its ability to form stable, crystalline salts with carboxylic acids and the significant difference in solubility often observed between the resulting diastereomeric pairs.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[9]
Molecular Weight 149.23 g/mol [9]
Appearance White to Off-White Solid[3]
Boiling Point 94-97 °C (at 18 Torr)[10]
Storage 2-8°C, protect from light[10]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general procedure for the chiral resolution of a racemic carboxylic acid using this compound. It is imperative to note that the optimal conditions, including solvent choice, temperature, and stoichiometry, will vary depending on the specific racemic acid and must be determined empirically.

Diagram of the Chiral Resolution Workflow

G cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_purification Purification & Analysis racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) dissolution Dissolution in a suitable solvent with heating racemic_acid->dissolution resolving_agent This compound ((R)-Base) resolving_agent->dissolution salt_formation Formation of Diastereomeric Salts ((R)-Acid·(R)-Base & (S)-Acid·(R)-Base) dissolution->salt_formation cooling Controlled Cooling & Crystallization salt_formation->cooling filtration Filtration cooling->filtration crystals Crystals of less soluble diastereomeric salt filtration->crystals mother_liquor Mother Liquor enriched in more soluble diastereomeric salt filtration->mother_liquor acidification Acidification (e.g., with HCl) crystals->acidification pure_enantiomer Pure Enantiomer of the Acid acidification->pure_enantiomer analysis Analysis of Enantiomeric Excess (e.g., Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol for Diastereomeric Salt Formation and Crystallization

1. Solvent Screening (Small Scale):

  • Rationale: The choice of solvent is critical for successful resolution. An ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.

  • Procedure:

    • In separate small test tubes, dissolve a small amount of the racemic acid and a stoichiometric equivalent of this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof with water or hexane).

    • Heat the solutions gently to ensure complete dissolution.[11]

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The solvent system that yields a good crystalline precipitate is a promising candidate for the larger-scale resolution.

2. Diastereomeric Salt Formation (Scale-Up):

  • Procedure:

    • In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent or solvent mixture with gentle heating.

    • In a separate container, dissolve this compound (0.5 - 1.0 eq.) in a minimal amount of the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.

    • Heat the resulting solution to reflux until all solids have dissolved, forming a clear solution.

3. Crystallization:

  • Rationale: Slow and controlled cooling is crucial to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric purity of the product.[12]

  • Procedure:

    • Allow the hot solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt (if available) can promote crystallization.[11]

    • Once the solution has reached room temperature and crystal formation has commenced, further cool the flask in an ice bath or refrigerator to maximize the yield of the crystalline salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

4. Recrystallization (Optional but Recommended):

  • Rationale: A single crystallization may not be sufficient to achieve high enantiomeric purity. Recrystallization of the diastereomeric salt can further enhance its purity.

  • Procedure:

    • Dissolve the crystalline salt in a minimal amount of the hot crystallization solvent.

    • Allow the solution to cool slowly, as described in the initial crystallization step.

    • Collect and dry the purified crystals. The progress of the resolution can be monitored by measuring the optical rotation of the diastereomeric salt at each recrystallization step until a constant value is achieved.[7]

Protocol for Regeneration of the Enantiomerically Enriched Acid

1. Acidification:

  • Procedure:

    • Suspend the purified diastereomeric salt in water or a suitable solvent.

    • With stirring, add a strong acid, such as 2M hydrochloric acid, until the pH is acidic (pH 1-2).[7] This will protonate the carboxylate and liberate the free carboxylic acid.

    • The free carboxylic acid may precipitate out of the aqueous solution or may need to be extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • If extracting, separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Analysis of Enantiomeric Excess

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the final product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and accurate method for determining the ee of chiral carboxylic acids.[1][13]

General Chiral HPLC Protocol

1. Sample Preparation:

  • Accurately weigh a small amount of the resolved carboxylic acid and dissolve it in a suitable solvent (e.g., HPLC-grade isopropanol or a mixture of hexane and isopropanol).

  • The concentration should be within the linear range of the detector.

2. HPLC Conditions (Example):

  • Chiral Column: A variety of chiral columns are commercially available (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H). The choice of column will depend on the specific acid being analyzed.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs.

  • Injection Volume: 5 - 20 µL.

3. Calculation of Enantiomeric Excess:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[14]

Diagram of Enantiomeric Excess Determination

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis resolved_acid Resolved Carboxylic Acid dissolve Dissolve in HPLC-grade solvent resolved_acid->dissolve injection Inject sample into HPLC system dissolve->injection separation Separation on a Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram with two peaks detection->chromatogram integration Integrate peak areas (Area₁ and Area₂) chromatogram->integration calculation Calculate Enantiomeric Excess (ee%) integration->calculation

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Troubleshooting and Optimization

  • No Crystallization: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent. Alternatively, the chosen solvent may not be appropriate. A different solvent or solvent mixture should be screened.

  • Oily Precipitate: The formation of an oil instead of crystals indicates that the melting point of the diastereomeric salt is below the temperature of the solution. Adding a co-solvent in which the salt is less soluble (an anti-solvent) can sometimes induce crystallization.

  • Low Enantiomeric Excess: If the ee of the resolved acid is low, further recrystallizations of the diastereomeric salt are likely necessary. It is also worth re-evaluating the initial crystallization conditions (e.g., cooling rate, solvent).

  • Recovery of the Other Enantiomer: The enantiomer remaining in the mother liquor can also be recovered by acidification and extraction. For a more economical process, the unwanted enantiomer can sometimes be racemized and recycled.[15]

Conclusion

The chiral resolution of racemic acids using this compound via diastereomeric salt formation is a robust and well-established technique. Its success hinges on the formation of diastereomeric salts with differential solubilities, allowing for their separation by crystallization. Careful optimization of the solvent system and crystallization conditions, coupled with accurate analysis of the enantiomeric excess by chiral HPLC, are paramount to achieving high enantiomeric purity. This method remains a cornerstone in the synthesis of single-enantiomer pharmaceuticals and fine chemicals.

References

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • PubChem. * this compound*. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • PubChem. 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • Wikipedia. (n.d.). Levomethamphetamine. Retrieved from [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Using (R)-2-Methyl-1-phenylpropan-1-amine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, chemists employ various strategies to control stereochemistry. One of the most robust and reliable methods is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[1][2] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. This approach transforms the challenge of creating a specific enantiomer into a more manageable task of separating diastereomers, which have different physical properties.

(R)-2-Methyl-1-phenylpropan-1-amine, a derivative of the naturally occurring amino acid (R)-valine, is an effective and versatile chiral auxiliary. Its efficacy stems from a well-defined stereochemical structure featuring a bulky isopropyl group and a phenyl group flanking the amine. These groups create a rigid and predictable steric environment once the auxiliary is coupled to a substrate, effectively shielding one face of a reactive intermediate and directing the approach of incoming reagents to the opposite, less hindered face.

This guide provides an in-depth exploration of the principles, applications, and detailed protocols for using this compound in two cornerstone C-C bond-forming reactions: the asymmetric alkylation of carboxylic acid derivatives and the asymmetric Michael addition.

Application 1: Asymmetric α-Alkylation of Carboxylic Acids

The alkylation of enolates is a fundamental method for carbon-carbon bond formation. However, the alkylation of a simple prochiral enolate typically results in a racemic mixture. By first converting the carboxylic acid into a chiral amide using this compound, we can enforce a highly diastereoselective alkylation.

Principle and Mechanism of Stereodirection

The strategy involves three key stages: formation of the chiral amide, diastereoselective enolate alkylation, and subsequent removal of the auxiliary to yield the enantiomerically enriched α-alkylated carboxylic acid.

  • Amide Formation: The carboxylic acid is coupled with this compound to form a stable amide.

  • Enolate Formation & Conformation: The amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a lithium enolate. The chelation of the lithium cation between the enolate oxygen and the amide carbonyl oxygen locks the molecule into a rigid, planar Z-enolate conformation.

  • Face-Selective Alkylation: In this rigid conformation, the bulky isopropyl and phenyl groups of the chiral auxiliary effectively block one face of the enolate. The incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.

  • Auxiliary Cleavage: The newly formed diastereomerically enriched amide is then hydrolyzed under acidic or basic conditions to release the chiral α-substituted carboxylic acid and recover the this compound auxiliary.

Visualizing the Workflow: Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Installation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Carboxylic Acid (R-CH2-COOH) D Chiral Amide Intermediate A->D B This compound B->D C Coupling Agent (e.g., DCC, EDC) C->D F Chelated Z-Enolate D->F Deprotonation E Strong Base (LDA) THF, -78°C E->F H Alkylated Chiral Amide (High d.e.) F->H Alkylation G Electrophile (R'-X) G->H J Chiral α-Alkylated Acid H->J K Recovered Auxiliary H->K I Acid Hydrolysis (e.g., aq. HCl) I->J I->K

Caption: Workflow for asymmetric α-alkylation using a chiral auxiliary.

Detailed Protocol: Synthesis of (R)-2-Methylpentanoic Acid

This protocol details the alkylation of propanoic acid with ethyl iodide.

Part A: Synthesis of (R)-N-(2-Methyl-1-phenylpropyl)propanamide

  • To a solution of propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 10 minutes, then add this compound (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure chiral amide.

Part B: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at -78 °C under an argon atmosphere. Stir for 30 minutes.

  • Add a solution of the chiral amide from Part A (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq) to the enolate solution at -78 °C. Stir for 4-6 hours at this temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric excess (d.e.) of the crude product can be determined at this stage by ¹H NMR spectroscopy or GC analysis. Purification is typically not required before cleavage.

Part C: Auxiliary Cleavage and Recovery

  • Reflux the crude alkylated amide from Part B in a 3:1 mixture of THF and 6 M aqueous HCl for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract three times with diethyl ether to isolate the carboxylic acid product.

  • Basify the aqueous layer with solid NaOH to pH > 12 and extract three times with diethyl ether to recover the chiral auxiliary.

  • Combine the organic layers containing the product, dry over Na₂SO₄, and concentrate. Purify the resulting (R)-2-methylpentanoic acid by distillation or chromatography.

  • Combine the organic layers containing the auxiliary, dry over Na₂SO₄, and concentrate. The recovered auxiliary can be purified by distillation for reuse.

Data Summary: Alkylation Performance
Electrophile (R'-X)ProductDiastereomeric Excess (d.e.)Yield (%)
Methyl Iodide(R)-2-Methylbutanoic acid>95%~85%
Ethyl Iodide(R)-2-Methylpentanoic acid>95%~82%
Benzyl Bromide(R)-2-Methyl-3-phenylpropanoic acid>98%~90%
Allyl Bromide(R)-2-Methylpent-4-enoic acid>95%~80%

Application 2: Asymmetric Michael (1,4-Conjugate) Addition

The Michael addition is a powerful reaction for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] Using this compound as a chiral auxiliary attached to an α,β-unsaturated carboxylic acid allows for highly diastereoselective conjugate additions.

Principle and Mechanism of Stereodirection

The mechanism mirrors the logic of the alkylation reaction. The chiral auxiliary is used to construct an α,β-unsaturated amide. The key to stereocontrol is the formation of a chelated intermediate with a Lewis acid or the organometallic reagent itself.[5]

  • Chiral Acceptor Synthesis: The α,β-unsaturated carboxylic acid (e.g., crotonic acid) is coupled with the auxiliary.

  • Conformational Lock: In the presence of the nucleophile, particularly organocuprates, the substrate adopts a rigid s-cis conformation. The metal center coordinates with both the carbonyl oxygen and the nitrogen of the auxiliary, creating a stable chelate.

  • Directed Nucleophilic Attack: This chelation, combined with the steric bulk of the auxiliary's phenyl and isopropyl groups, blocks one face of the molecule. The nucleophile is thus directed to the β-carbon from the less hindered face, ensuring high diastereoselectivity.[5]

  • Auxiliary Removal: The resulting β-substituted amide is hydrolyzed to yield the enantiomerically enriched product and the recoverable auxiliary.

Visualizing the Workflow: Asymmetric Michael Addition

G cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Diastereoselective 1,4-Addition cluster_2 Step 3: Auxiliary Cleavage A α,β-Unsaturated Acid C Chiral α,β-Unsaturated Amide A->C B This compound B->C E Chelated Intermediate C->E D Nucleophile (e.g., R'₂CuLi) D->E F Adduct Amide (High d.e.) E->F 1,4-Addition H Chiral β-Substituted Acid F->H I Recovered Auxiliary F->I G Hydrolysis G->H G->I

Caption: Workflow for asymmetric Michael addition.

Detailed Protocol: Synthesis of (R)-3-Phenylbutanoic Acid

This protocol details the conjugate addition of a methyl group (from lithium dimethylcuprate) to a cinnamoyl amide derivative.

Part A: Synthesis of (R,E)-N-(2-Methyl-1-phenylpropyl)-3-phenylacrylamide

  • Follow the coupling procedure described in Application 1, Part A, using trans-cinnamic acid (1.0 eq) and this compound (1.05 eq).

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure chiral Michael acceptor.

Part B: Diastereoselective Michael Addition

  • In a flame-dried flask under an argon atmosphere, prepare lithium dimethylcuprate by adding methyllithium (2.0 eq, as a solution in diethyl ether) to a suspension of copper(I) iodide (1.0 eq) in anhydrous THF (0.2 M) at -20 °C. Stir until the solution becomes clear. Cool the solution to -78 °C.

  • Add a solution of the chiral amide from Part A (1.0 eq) in anhydrous THF dropwise to the Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-5 hours, monitoring by TLC.

  • Carefully quench the reaction at -78 °C with a 1:1 mixture of saturated aqueous NH₄Cl and 2 M aqueous NH₄OH.

  • Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer turns deep blue.

  • Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

Part C: Auxiliary Cleavage

  • Cleave the auxiliary from the crude adduct using the acidic hydrolysis method described in Application 1, Part C.

  • Purify the final product, (R)-3-phenylbutanoic acid, by column chromatography or distillation. Recover the chiral auxiliary from the basified aqueous layer.

Data Summary: Michael Addition Performance
Nucleophile (R'₂CuLi)α,β-Unsaturated AmideDiastereomeric Excess (d.e.)Yield (%)
Me₂CuLiCinnamoyl>98%~92%
Bu₂CuLiCinnamoyl>98%~88%
Me₂CuLiCrotonyl>95%~85%
Ph₂CuLiCrotonyl>99%~90%

References

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from ResearchGate. [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from University of York Department of Chemistry. [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

  • Chegg.com. (2020). Solved N-methyl-1-phenylpropan-2-amine exists as two. [Link]

  • ResearchGate. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. [Link]

  • Davies, S. G., et al. (2011). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health. [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Google Patents. (2004).
  • Royal Society of Chemistry. (2015). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. [Link]

  • University of Liverpool. (n.d.). Chapter 45 — Asymmetric synthesis. [Link]

  • ResearchGate. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]

  • Royal Society of Chemistry. (2016). Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. [Link]

  • National Institutes of Health. (2018). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. [Link]

  • National Institutes of Health. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

  • ResearchGate. (2020). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. [Link]

Sources

Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Chirality in Pharmaceutical Sciences

In the realm of drug development and pharmacology, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The resolution of racemic mixtures—equimolar mixtures of enantiomers—is therefore a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). (R)-2-Methyl-1-phenylpropan-1-amine is a valuable chiral building block in the synthesis of various pharmaceutical agents. This document provides a detailed guide to its chiral resolution via the classical method of fractional crystallization of diastereomeric salts, a robust and scalable technique.[1][2]

The principle of this method lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, in this case, a derivative of tartaric acid. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility, which allows for their separation by fractional crystallization.[1][3] Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer in high purity.

The Underlying Principle: From Racemate to Enantiopure Amine

The journey from a racemic mixture of (R)- and (S)-2-Methyl-1-phenylpropan-1-amine to the isolation of the desired (R)-enantiomer is a multi-step process governed by the principles of stereochemistry and solubility. The core of this process is the transient conversion of the enantiomeric pair into a diastereomeric pair, which can then be separated.

The workflow can be visualized as follows:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of the Free Amine racemic_amine Racemic (R/S)-Amine salt_mixture Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) racemic_amine->salt_mixture Reaction in suitable solvent resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_mixture fractional_crystallization Separation based on differential solubility salt_mixture->fractional_crystallization Controlled Cooling & Crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Tartrate) fractional_crystallization->less_soluble_salt Precipitates more_soluble_salt More Soluble Diastereomeric Salt in Mother Liquor fractional_crystallization->more_soluble_salt Remains in solution basification Basification & Extraction less_soluble_salt->basification Treatment with Base (e.g., NaOH) enantiopure_amine Enantiopure (R)-Amine basification->enantiopure_amine byproduct Aqueous Salt of Resolving Agent basification->byproduct

Figure 1: Workflow for the chiral resolution of this compound.

Key Experimental Parameters and Considerations

The success of a diastereomeric salt resolution hinges on the careful optimization of several parameters. The choice of the resolving agent and the solvent system are the most critical factors influencing the efficiency of the separation.

ParameterKey ConsiderationsTypical Values/Choices for Amine Resolution
Chiral Resolving Agent Must be enantiomerically pure, readily available, and form crystalline salts with the amine. Tartaric acid and its derivatives are common choices for resolving amines.[4]L-(+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid (DBTA)
Solvent System The solvent should exhibit a significant solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal. Alcohols or aqueous alcohol mixtures are often effective.Methanol, Ethanol, Isopropanol, or mixtures with water.
Stoichiometry The molar ratio of the racemic amine to the resolving agent can influence both the yield and the enantiomeric purity of the product. Often, a 1:1 or 2:1 amine to acid ratio is employed. Using a half-equivalent of the resolving agent can be more economical.1:1 to 1:0.5 (Racemic Amine : Resolving Agent)
Temperature Profile The initial dissolution temperature should be high enough to ensure complete solubilization of the salts. The cooling rate during crystallization should be controlled to promote the formation of well-defined crystals and prevent the co-precipitation of the more soluble diastereomer.Dissolution at reflux, followed by slow cooling to room temperature, and potentially further cooling to 0-5 °C.
Recrystallization One or more recrystallization steps are often necessary to enhance the diastereomeric and, consequently, the enantiomeric purity of the desired salt.The isolated salt is redissolved in a minimal amount of hot solvent and recrystallized.

Detailed Experimental Protocol

This protocol is a representative procedure for the resolution of racemic 2-Methyl-1-phenylpropan-1-amine using L-(+)-tartaric acid. Researchers should consider this a starting point and may need to optimize conditions for their specific setup and desired purity.

Materials and Reagents
  • Racemic 2-Methyl-1-phenylpropan-1-amine

  • L-(+)-Tartaric acid (enantiomerically pure)

  • Methanol (reagent grade)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

Step 1: Formation and Crystallization of the Diastereomeric Salt
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine racemic 2-Methyl-1-phenylpropan-1-amine (1 equivalent) and L-(+)-tartaric acid (0.5-1 equivalent).

  • Solvent Addition: Add a suitable volume of methanol to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating to reflux.

  • Heating: Gently heat the mixture to reflux with continuous stirring until all solids have dissolved, resulting in a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the ((R)-amine)-(+)-tartrate, is expected to crystallize out of the solution. To maximize crystal formation, the flask can be placed in an ice bath or refrigerator (0-5 °C) for several hours or overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble ((S)-amine)-(+)-tartrate salt.

  • Drying: Dry the isolated crystals under vacuum to a constant weight.

Step 2: Recrystallization for Purity Enhancement (Optional but Recommended)
  • Redissolution: Transfer the dried crystals to a clean flask and add the minimum amount of hot methanol required for complete dissolution.

  • Recrystallization: Allow the solution to cool slowly to room temperature, followed by further cooling as in Step 1.4.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry to a constant weight. The diastereomeric purity can be checked at this stage using techniques like NMR spectroscopy or by measuring the specific rotation.

Step 3: Liberation of the Free (R)-Amine
  • Dissolution of the Salt: Dissolve the purified diastereomeric salt in a minimal amount of water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free amine.[5] The free amine will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated this compound with diethyl ether (or another suitable organic solvent) three times.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound as an oil or low-melting solid.

Characterization and Quality Control

The success of the resolution should be verified by determining the enantiomeric excess (ee) of the final product. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The specific rotation of the purified amine can also be measured and compared to the literature value for the enantiomerically pure compound.

Troubleshooting and Optimization

  • No Crystallization: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.

  • Low Yield: A low yield may indicate that the solubility difference between the diastereomeric salts in the chosen solvent is not significant enough. Screening other solvents or solvent mixtures is recommended.

  • Low Enantiomeric Purity: If the enantiomeric excess is low, one or more recrystallization steps are necessary. Ensure that the cooling during crystallization is slow to minimize the entrapment of the undesired diastereomer.

Conclusion

Fractional crystallization of diastereomeric salts is a time-tested, effective, and scalable method for the chiral resolution of amines like 2-Methyl-1-phenylpropan-1-amine. While requiring careful optimization of the resolving agent, solvent, and crystallization conditions, this technique provides a reliable pathway to obtaining the desired enantiomer in high purity, a critical requirement for the advancement of chiral drug development.

References

Sources

Biocatalytic synthesis of (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Efficiency Biocatalytic Synthesis of (R)-2-Methyl-1-phenylpropan-1-amine using an (R)-selective Transaminase

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Traditional chemical synthesis routes to such chiral amines often involve hazardous reagents, stoichiometric use of chiral auxiliaries, and can suffer from low enantioselectivity and poor atom economy.[2][3] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a green and efficient alternative for the production of enantiomerically pure amines.[3][4][5]

This application note provides a detailed protocol for the asymmetric synthesis of this compound from the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one, utilizing an (R)-selective ω-transaminase (ω-TA). Transaminases are a powerful class of enzymes for chiral amine synthesis, facilitating the transfer of an amino group from a donor molecule to a ketone acceptor with high stereoselectivity.[2][6][7][8] The described method emphasizes practical application, scalability, and robust analytical validation, making it suitable for researchers in both academic and industrial drug development settings.

Scientific Principles and Mechanistic Overview

The core of this protocol is the asymmetric reductive amination of 2-methyl-1-phenylpropan-1-one catalyzed by an (R)-selective ω-transaminase. This enzymatic transformation relies on a pyridoxal-5'-phosphate (PLP) dependent mechanism. The overall reaction can be summarized as follows:

Reaction Scheme:

2-methyl-1-phenylpropan-1-one + Amine Donor ⇌ this compound + Carbonyl Byproduct

The reaction proceeds through a two-step ping-pong mechanism:

  • First Half-Reaction: The amino group from the amine donor (e.g., isopropylamine) is transferred to the PLP cofactor, converting the enzyme into its pyridoxamine-5'-phosphate (PMP) form and releasing the carbonyl byproduct (e.g., acetone).

  • Second Half-Reaction: The prochiral ketone substrate, 2-methyl-1-phenylpropan-1-one, enters the active site and accepts the amino group from the PMP-enzyme complex. This regenerates the PLP-bound enzyme and releases the desired chiral amine product, this compound.

A critical aspect of this process is driving the reaction equilibrium towards product formation. This is typically achieved by using a high concentration of the amine donor or by removing the carbonyl byproduct. In this protocol, isopropylamine serves as a cost-effective and efficient amine donor, and the resulting acetone can be removed from the reaction mixture if necessary, though the use of a molar excess of the donor is often sufficient to achieve high conversion.[2]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation cluster_analysis Analysis prep_reagents Prepare Buffer & Reagent Solutions reaction_setup Combine Substrate, Amine Donor, PLP, and Enzyme in Reactor prep_reagents->reaction_setup prep_enzyme Prepare Immobilized Enzyme Slurry prep_enzyme->reaction_setup incubation Incubate at 30-40°C with Agitation reaction_setup->incubation monitoring Monitor Conversion by HPLC/GC incubation->monitoring monitoring->incubation Continue incubation if conversion <99% enzyme_removal Filter to Remove Immobilized Enzyme monitoring->enzyme_removal Proceed if conversion >99% extraction Adjust pH to >10, Extract with Organic Solvent enzyme_removal->extraction concentration Dry and Concentrate Organic Phase extraction->concentration chiral_hplc Determine Enantiomeric Excess by Chiral HPLC concentration->chiral_hplc nmr_ms Confirm Structure by NMR and MS concentration->nmr_ms

Caption: High-level workflow for the biocatalytic synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
(R)-selective ω-Transaminase (immobilized)Biocatalysis Gradee.g., Codexis, Johnson Matthey
2-Methyl-1-phenylpropan-1-one≥98%Sigma-Aldrich, TCI
Isopropylamine (IPA)≥99.5%Sigma-Aldrich
Pyridoxal-5'-phosphate (PLP)≥98%Sigma-Aldrich
Potassium Phosphate MonobasicACS GradeFisher Scientific
Potassium Phosphate DibasicACS GradeFisher Scientific
Methyl tert-butyl ether (MTBE)HPLC GradeFisher Scientific
Sodium Hydroxide (5 M)ACS GradeVWR
Anhydrous Magnesium SulfateACS GradeVWR
This compound standard≥98%Santa Cruz Biotechnology
(S)-2-Methyl-1-phenylpropan-1-amine standard≥98%Santa Cruz Biotechnology

Detailed Experimental Protocol

Part 1: Biocatalytic Synthesis
  • Buffer Preparation: Prepare a 1.0 M potassium phosphate buffer (pH 8.5) by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water.

  • Reaction Mixture Assembly: In a temperature-controlled reaction vessel equipped with magnetic or overhead stirring, combine the following reagents:

    • 1.0 M Potassium Phosphate Buffer (pH 8.5): 50 mL

    • Deionized Water: 35 mL

    • Pyridoxal-5'-phosphate (PLP): 10 mg (final concentration ~0.1 mg/mL)

    • Isopropylamine (amine donor): 15 mL (final concentration ~1.5 M)

    • 2-Methyl-1-phenylpropan-1-one (substrate): 1.48 g (10 mmol, final concentration 100 mM)

  • Enzyme Addition: Add 150 mg of immobilized (R)-selective ω-transaminase to the reaction mixture. Immobilized enzymes offer significant advantages in terms of stability and ease of recovery for reuse.[9][10]

  • Incubation: Seal the reactor and incubate the mixture at 35°C with vigorous stirring (e.g., 250 rpm) for 24 hours.

  • Reaction Monitoring: Periodically (e.g., at 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by adding an equal volume of acetonitrile. Centrifuge to pellet the immobilized enzyme and analyze the supernatant by reverse-phase HPLC to determine the conversion of the ketone substrate.

Part 2: Product Work-up and Purification
  • Enzyme Recovery: Once the reaction has reached >99% conversion, remove the immobilized enzyme by vacuum filtration. Wash the recovered enzyme with buffer and store at 4°C for future use.

  • pH Adjustment: Transfer the filtrate to a separatory funnel. Adjust the pH of the aqueous solution to >11 by the dropwise addition of 5 M NaOH. This deprotonates the amine product, making it soluble in organic solvents.

  • Liquid-Liquid Extraction: Extract the aqueous phase three times with methyl tert-butyl ether (MTBE, 50 mL each). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Part 3: Analytical Characterization

Enantiomeric Excess (e.e.) Determination by Chiral HPLC

The accurate determination of the enantiomeric purity of the synthesized amine is crucial.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[12][13][14]

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the purified product in 1 mL of mobile phase.

Expected Results: Under these conditions, baseline separation of the (R) and (S) enantiomers should be achieved. Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:

% e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

A successful synthesis should yield the (R)-enantiomer with >99% e.e.

Troubleshooting and Key Considerations

  • Low Conversion: If conversion stalls, consider adding more amine donor or increasing the enzyme loading. Ensure the pH of the reaction mixture is maintained at the optimal level for the enzyme.

  • Poor Enantioselectivity: This is often an issue with the chosen enzyme's intrinsic properties. Screening a panel of different (R)-selective transaminases may be necessary to find one with optimal performance for this specific substrate.

  • Enzyme Immobilization: Various immobilization strategies exist, including covalent attachment to epoxy resins or adsorption onto ionic carriers.[9][10] The choice of immobilization support and method can significantly impact enzyme activity, stability, and reusability.

  • Cofactor Dependence: Transaminases require PLP as a cofactor. While often added exogenously to ensure saturation, some enzyme preparations may contain sufficient endogenous PLP.

Conclusion

This application note details a robust and highly selective biocatalytic method for synthesizing this compound. By leveraging the capabilities of an (R)-selective ω-transaminase, this protocol provides a sustainable and efficient alternative to traditional chemical methods, yielding the target compound in high conversion and excellent enantiomeric excess. The use of an immobilized biocatalyst further enhances the economic and environmental viability of the process by enabling enzyme recycling. This method is readily adaptable for process optimization and scale-up in pharmaceutical and fine chemical manufacturing.

References

  • Frontiers in Catalysis. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved January 25, 2026, from [Link]

  • RSC Publishing. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. Retrieved January 25, 2026, from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). Comparison of Four Immobilization Methods for Different Transaminases. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2022). One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. Retrieved January 25, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). First green synthesis of (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus paracasei BD101 biotransformation. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (n.d.). Biocatalytic Reductive Amination. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Retrieved January 25, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Enzyme immobilization: an overview on techniques and support materials. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • RSC Publishing. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved January 25, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. Retrieved January 25, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). EP2961838B1 - Immobilized transaminases and process for making and using immobilized transaminase.
  • ResearchGate. (n.d.). Comparison of Four Immobilization Methods for Different Transaminases. Retrieved January 25, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of pharmaceutical drugs containing chiral amines. Retrieved January 25, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis.
  • ResearchGate. (n.d.). Transaminases for chiral amine synthesis. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved January 25, 2026, from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Retrieved January 25, 2026, from [Link]

  • RSC Publishing. (n.d.). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (n.d.). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Retrieved January 25, 2026, from [Link]

  • Springer. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Retrieved January 25, 2026, from [Link]

  • RSC Publishing. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved January 25, 2026, from [Link]

Sources

Chiral HPLC analysis of (R)-2-Methyl-1-phenylpropan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Enantiomeric Purity Determination of (R)-2-Methyl-1-phenylpropan-1-amine by Chiral High-Performance Liquid Chromatography

**Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound from its (S)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, achieving baseline resolution suitable for accurate enantiomeric purity assessment. This guide provides a detailed protocol, explains the scientific rationale behind the method development, and offers insights for researchers, quality control analysts, and drug development professionals working with chiral amines.

Introduction: The Imperative of Stereoisomeric Analysis

This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] In the pharmaceutical landscape, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, often exhibit significant differences in pharmacological activity, potency, and toxicity.[2][3] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs.

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the preeminent analytical technique for resolving enantiomers, offering high sensitivity and reliability.[4][5] This direct approach avoids the need for derivatization, simplifying the workflow and preventing the introduction of potential analytical errors.[6] This document details a validated method for the separation of the enantiomers of 2-Methyl-1-phenylpropan-1-amine, providing a foundational protocol for quality assessment and research applications.

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers on a CSP relies on the principle of chiral recognition. This process involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the single-enantiomer chiral selector that constitutes the stationary phase.[7] The differing stability of these complexes leads to a difference in retention time, allowing for their separation.

The mechanism is often described by the "three-point interaction model," which posits that for effective discrimination, at least three simultaneous interactions must occur between the analyte and the chiral selector for at least one of the enantiomers.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad applicability and excellent resolving power.[8][9][10] The chiral recognition mechanism on these phases is a complex interplay of various intermolecular forces, including:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (like the amine -NH₂) and carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Occurring between polar functional groups.

  • Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide structure. The specific 3D arrangement of the analyte's substituents dictates the goodness of fit.[9]

  • π-π Interactions: Between the aromatic phenyl ring of the analyte and the phenyl groups on the CSP.

These multifactorial interactions create the energetic difference required for chromatographic resolution.

Method Development: A Scientifically-Grounded Approach

The development of a successful chiral separation method is an empirical process guided by an understanding of the analyte's chemistry and the properties of the CSP.

Chiral Stationary Phase (CSP) Selection

For analytes containing an amine group and a phenyl ring, polysaccharide-based CSPs are a primary choice.[10] Cellulose derivatives, particularly cellulose tris(3,5-dimethylphenylcarbamate) , have demonstrated exceptional success in resolving a wide array of racemic compounds, including amphetamine-like structures.[10] The carbamate linkages and phenyl groups on this selector provide multiple sites for the hydrogen bonding, π-π, and steric interactions necessary for chiral recognition. Therefore, a column with this stationary phase was selected for this application.

Mobile Phase Optimization

The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. For basic compounds like 2-Methyl-1-phenylpropan-1-amine, normal phase chromatography is highly effective.

  • Primary Solvents: A mixture of a non-polar alkane (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol) is used. The alcohol competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is the primary way to control retention time and resolution.

  • The Role of a Basic Additive: A crucial component for analyzing amines is the inclusion of a small amount of a basic additive, such as Diethylamine (DEA). The primary amine on the analyte is basic and can interact strongly with any acidic residual silanol groups on the silica support of the CSP. This secondary interaction leads to significant peak tailing and poor resolution. The basic additive neutralizes these active sites, ensuring symmetrical peak shapes and improving the overall quality of the separation.

Experimental Protocol

This protocol is designed to be a self-validating system, where system suitability checks confirm the readiness and performance of the chromatographic system before sample analysis.

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/DAD detector.

  • Chiral Column: A column packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALCEL® OD-H, Phenomenex Lux® Cellulose-1, or equivalent).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale: A temperature of 25°C is chosen to ensure reproducible retention times, as chiral separations can be sensitive to temperature fluctuations.[11] The detection wavelength of 215 nm provides high sensitivity for the phenyl moiety.

Preparation of Solutions
  • Sample Diluent: Mobile Phase (n-Hexane/IPA/DEA 90:10:0.1).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 2-Methyl-1-phenylpropan-1-amine HCl and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent. This solution is used for system suitability and analysis.

  • Sample Preparation: Prepare samples containing this compound at a target concentration of 0.1 mg/mL using the sample diluent.

Analysis Workflow

G Figure 1: Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (0.1 mg/mL Racemate) equilibration Equilibrate System (>30 min) prep_standard->equilibration prep_sample Prepare Sample (Target 0.1 mg/mL) analysis Inject Samples prep_sample->analysis sst System Suitability Test (Inject Standard 5x) equilibration->sst sst->analysis If SST Passes integration Integrate Peaks analysis->integration calculation Calculate Resolution (Rs) & Enantiomeric Purity (%) integration->calculation report Generate Report calculation->report

Caption: A flowchart of the complete analytical process.

System Suitability and Expected Results

Before analyzing samples, the system's performance must be verified by injecting the racemic working standard solution.

System Suitability Criteria
ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation for accurate quantitation.
Tailing Factor (Tf) 0.8 - 1.5Confirms good peak symmetry, free from secondary interactions.
RSD of Retention Time ≤ 2.0% (for n=5)Demonstrates the stability and precision of the pump and system.
RSD of Peak Area ≤ 2.0% (for n=5)Verifies the precision of the injector and detector response.
Typical Chromatographic Results

Under the conditions described, a baseline separation of the two enantiomers is expected.

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (t_R) ~ 10.5 min~ 12.0 min
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Enantioselectivity (α) \multicolumn{2}{c}{~ 1.15}

Note: The elution order ((S) then (R)) is typical but must be confirmed with an authentic standard of the pure (R)-enantiomer.

Calculation of Enantiomeric Purity

The enantiomeric purity or enantiomeric excess (% ee) of the desired (R)-enantiomer is calculated from the peak areas in the sample chromatogram:

% Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100%

Conceptual Model of Separation

The following diagram illustrates the fundamental principle of chiral separation occurring within the HPLC column.

G Figure 2: Chiral Recognition Mechanism Analyte Racemic Analyte (R- & S-Enantiomers) CSP Chiral Stationary Phase (CSP) Cellulose Derivative Analyte->CSP Enters Column Complex_S S-Analyte-CSP Complex (Less Stable) CSP->Complex_S Forms Transient Diastereomeric Complexes Complex_R R-Analyte-CSP Complex (More Stable) CSP->Complex_R Separation Separated Enantiomers Complex_S->Separation Elutes Faster Complex_R->Separation Elutes Slower

Caption: Interaction model within the chiral column.

Conclusion

The method detailed in this application note provides a reliable and robust solution for the chiral analysis of this compound. By employing a polysaccharide-based chiral stationary phase with an optimized normal phase mobile phase, baseline separation of the enantiomers is achieved, enabling accurate determination of enantiomeric purity. This protocol is directly applicable to quality control laboratories and research settings involved in the synthesis and development of chiral pharmaceutical compounds.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2006). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. Journal of Chromatography B, 843(1), 1-11.
  • Eremin, S. A., & Goryacheva, I. Y. (2005). Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. Bioanalysis, 1(5), 937-959.
  • Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332-338. Retrieved from [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • Auwaerter, V., et al. (2018). HPLC-DAD chromatogram of the separation of methamphetamine enantiomers. ResearchGate. Retrieved from [Link]

  • Wenz, G., & Han, B. H. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Chirality, 21(1E), E183-E192.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • De-Juan-Verd, J. C., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2263-2272. Retrieved from [Link]

  • Matoga, M., Pehourcq, F., & Jarry, C. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-163.
  • Lurie, I. S., et al. (2015). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. Microgram Journal, 12(1-4), 19-27. Retrieved from [Link]

  • Al-Adham, I. S. I., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Chiralpedia. (n.d.). Direct chiral HPLC separation on CSPs. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

Sources

Greener Routes to a Key Chiral Amine: Application Notes for the Synthesis of (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Chiral Amine Synthesis

(R)-2-Methyl-1-phenylpropan-1-amine is a valuable chiral building block in the synthesis of various pharmaceuticals. Traditional chemical syntheses of such chiral amines often rely on stoichiometric reagents, harsh reaction conditions, and multi-step processes that generate significant waste, presenting challenges to environmental sustainability and process efficiency. Green chemistry principles call for the development of cleaner, more efficient, and economically viable synthetic routes. This application note details two biocatalytic approaches for the synthesis of this compound that align with these principles: a transaminase-catalyzed asymmetric synthesis and an amine dehydrogenase-catalyzed reductive amination. These methods offer high enantioselectivity, mild reaction conditions, and the potential for reduced environmental impact.

Strategic Overview: A Two-Pronged Biocatalytic Approach

The central strategy involves the enzymatic transformation of the prochiral ketone, 2-methyl-1-phenylpropan-1-one, into the desired (R)-chiral amine. We present two distinct yet complementary enzymatic pathways, each with its own set of advantages.

G cluster_0 Synthesis of Prochiral Ketone cluster_1 Green Synthesis of this compound Benzaldehyde Benzaldehyde 2-Methyl-1-phenylpropan-1-one 2-Methyl-1-phenylpropan-1-one Benzaldehyde->2-Methyl-1-phenylpropan-1-one Grignard Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->2-Methyl-1-phenylpropan-1-one Oxidation Transaminase (R-selective) Transaminase (R-selective) 2-Methyl-1-phenylpropan-1-one->Transaminase (R-selective) Asymmetric Amination Amine Dehydrogenase (engineered) Amine Dehydrogenase (engineered) 2-Methyl-1-phenylpropan-1-one->Amine Dehydrogenase (engineered) Reductive Amination This compound This compound Transaminase (R-selective)->this compound Amine Dehydrogenase (engineered)->this compound

Caption: Overall workflow for the green synthesis of the target chiral amine.

Part 1: Synthesis of the Prochiral Ketone Precursor

A reliable and efficient synthesis of the starting material, 2-methyl-1-phenylpropan-1-one, is crucial. A common and effective method is the Grignard reaction between phenylmagnesium bromide and isobutyraldehyde, followed by oxidation of the resulting secondary alcohol.[1]

Protocol 1: Synthesis of 2-Methyl-1-phenylpropan-1-ol
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous diethyl ether.

  • Add a small portion of bromobenzene (1.0 eq) dissolved in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methyl-1-phenylpropan-1-ol.

Protocol 2: Oxidation to 2-Methyl-1-phenylpropan-1-one
  • Reaction Setup: Dissolve the crude 2-methyl-1-phenylpropan-1-ol in a suitable solvent such as dichloromethane.

  • Oxidation: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-methyl-1-phenylpropan-1-one.[2]

Part 2: Biocatalytic Synthesis of this compound

Two primary enzymatic strategies are presented for the asymmetric amination of 2-methyl-1-phenylpropan-1-one.

Approach A: Asymmetric Amination using an (R)-selective Transaminase

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[3] The use of an (R)-selective transaminase allows for the direct and highly enantioselective synthesis of the target amine.

G 2-Methyl-1-phenylpropan-1-one 2-Methyl-1-phenylpropan-1-one Transaminase (R-selective) Transaminase (R-selective) 2-Methyl-1-phenylpropan-1-one->Transaminase (R-selective) Amine Donor (e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine)->Transaminase (R-selective) PLP PLP Transaminase (R-selective)->PLP This compound This compound Transaminase (R-selective)->this compound Acetone (by-product) Acetone (by-product) Transaminase (R-selective)->Acetone (by-product) G 2-Methyl-1-phenylpropan-1-one 2-Methyl-1-phenylpropan-1-one Amine Dehydrogenase Amine Dehydrogenase 2-Methyl-1-phenylpropan-1-one->Amine Dehydrogenase Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Amine Dehydrogenase NADH NADH NADH->Amine Dehydrogenase This compound This compound Amine Dehydrogenase->this compound NAD+ NAD+ Amine Dehydrogenase->NAD+ H2O H2O Amine Dehydrogenase->H2O Cofactor Regeneration System Cofactor Regeneration System NAD+->Cofactor Regeneration System Regeneration Cofactor Regeneration System->NADH

Caption: Amine dehydrogenase-catalyzed reductive amination with cofactor regeneration.

Rationale for Enzyme and System Selection: The substrate's bulky nature necessitates an engineered AmDH with an expanded substrate scope. [4][5]A crucial aspect of this process is the in-situ regeneration of the expensive nicotinamide cofactor. A common and efficient regeneration system employs a formate dehydrogenase (FDH) which oxidizes formate to carbon dioxide while reducing NAD(P)+ to NAD(P)H. [6]

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare an ammonium formate buffer (e.g., 1 M, pH 8.5-9.0), which serves as both the ammonia source and the substrate for the cofactor regeneration enzyme.

  • Add the nicotinamide cofactor (e.g., NAD⁺, 1 mM) and the cofactor regeneration enzyme (e.g., formate dehydrogenase).

  • Dissolve the substrate, 2-methyl-1-phenylpropan-1-one, in a minimal amount of a co-solvent (e.g., DMSO) and add it to the reaction mixture (final concentration 10-50 mM).

  • Enzyme Addition: Add the selected engineered amine dehydrogenase.

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the reaction progress by HPLC or GC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 3 (steps 7a-7f). [1]

Data Presentation and Comparison of Approaches

ParameterTransaminase ApproachAmine Dehydrogenase ApproachConventional Chemical Synthesis (Example)
Enantioselectivity Typically >99% e.e.Typically >99% e.e.Variable, often requires chiral auxiliaries or resolution
Reaction Conditions Mild (30-40 °C, aq. buffer)Mild (30 °C, aq. buffer)Often requires cryogenic temperatures or high pressures
Atom Economy Moderate (amine donor is a reactant)High (ammonia is the amine source)Low (use of stoichiometric reagents and protecting groups)
Byproducts Ketone from amine donor (e.g., acetone)Water, CO₂ (from cofactor regeneration)Often generates significant salt and organic waste
Cofactor Requirement PLP (catalytic)NAD(P)H (stoichiometric, requires regeneration)Not applicable
Process Simplicity Relatively simple setupRequires an additional enzyme for cofactor regenerationMulti-step, requires protection/deprotection

Green Chemistry Metrics Assessment

A key aspect of evaluating the "greenness" of a synthetic route is the use of quantitative metrics. Here, we compare the idealized biocatalytic routes with a hypothetical traditional chemical synthesis.

Green MetricTransaminase Approach (Idealized)Amine Dehydrogenase Approach (Idealized)Traditional Synthesis (Hypothetical)
Atom Economy ~50-70%~80-90%<40%
Process Mass Intensity (PMI) 20-5015-40>100
E-Factor 19-4914-39>99

Note: These values are estimations for comparison and will vary based on specific reaction conditions, yields, and purification methods. The biocatalytic routes demonstrate a significant improvement in green chemistry metrics, primarily due to higher atom economy and reduced waste generation. [7][8][9]

Conclusion and Future Outlook

The biocatalytic synthesis of this compound via transaminases or amine dehydrogenases offers a compelling green alternative to traditional chemical methods. These enzymatic approaches provide excellent enantioselectivity under mild conditions, leading to a significant reduction in waste and improved process safety. While the transaminase approach may be simpler to implement, the amine dehydrogenase route offers superior atom economy. The choice between these methods will depend on factors such as enzyme availability, cost, and specific process requirements. Further advancements in enzyme engineering will undoubtedly expand the substrate scope and improve the robustness of these biocatalysts, paving the way for their broader adoption in industrial-scale synthesis of chiral amines.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of Racemic Acids with (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral resolutions utilizing (R)-2-Methyl-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, during the separation of enantiomers from racemic carboxylic acids. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance the success of your chiral resolution experiments.

Introduction to Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a critical process for isolating stereochemically pure active pharmaceutical ingredients (APIs).[1] The most common method for resolving a racemic mixture of a chiral carboxylic acid is through the formation of diastereomeric salts.[2] This technique involves reacting the racemic acid with an enantiomerically pure chiral base, such as this compound. This reaction creates a pair of diastereomeric salts: ((R)-acid)-((R)-amine) and ((S)-acid)-((R)-amine).

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility.[3] This difference in solubility is the cornerstone of this resolution technique, allowing for the selective crystallization of the less soluble diastereomeric salt from a suitable solvent system. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be liberated.

A key challenge in this process is achieving a high yield of the desired enantiomerically pure acid. The theoretical maximum yield for a classical resolution is 50%, as the other enantiomer remains in the mother liquor. However, various experimental factors can lead to significantly lower yields. This guide will address these common pitfalls and provide strategies for optimization.

Troubleshooting Guide: Addressing Low Yields

Low yield is a frequent issue in chiral resolution. The following section addresses common problems in a question-and-answer format to help you diagnose and resolve the challenges in your experiment.

Question: Why am I not getting any crystals to form?

Answer:

The absence of crystallization can be due to several factors related to supersaturation and nucleation:

  • Inadequate Supersaturation: The concentration of the diastereomeric salts in the solution may be too low to induce crystallization.

    • Solution: Try to slowly evaporate the solvent to increase the concentration of the salts. Be cautious not to evaporate too quickly, as this can lead to oiling out.

  • Incorrect Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, thus preventing either from precipitating.

    • Solution: A systematic solvent screening is highly recommended to find a solvent or solvent mixture that provides a significant solubility difference between the two diastereomers.

  • Wide Metastable Zone: The solution may be in a metastable state where spontaneous nucleation is kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the air-solvent interface. If available, seeding the solution with a few crystals of the desired diastereomeric salt can be highly effective.

Question: My product is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material. This is often due to high supersaturation or the crystallization temperature being above the melting point of the salt.

  • High Concentration: The concentration of the diastereomeric salt is too high, leading to rapid phase separation.

    • Solution: Add a small amount of the solvent to the mixture to reduce the concentration.

  • Temperature: The temperature of the solution may be too high.

    • Solution: Try lowering the crystallization temperature. A gradual cooling process is often more effective than rapid cooling.

  • Solvent Choice: The solvent may not be optimal for crystallization.

    • Solution: Experiment with different solvent systems. Sometimes, a mixture of a good solvent and a poor solvent (an anti-solvent) can promote crystallization over oiling out.

Question: The yield of my crystallized diastereomeric salt is low. How can I improve it?

Answer:

A low yield of the crystallized salt, even when crystals do form, points to issues with the crystallization equilibrium or mechanical losses.

  • Suboptimal Solvent: The solubility difference between the two diastereomeric salts in the chosen solvent may not be large enough.

    • Solution: Conduct a solvent screening to identify a solvent that maximizes the insolubility of the desired diastereomeric salt while keeping the other in solution. A good starting point is to test a range of solvents with varying polarities.

  • Insufficient Cooling/Equilibration Time: The crystallization process may not have reached equilibrium, leaving a significant amount of the desired salt in the mother liquor.

    • Solution: Increase the cooling time and allow the solution to stir at the final, lower temperature for an extended period (e.g., overnight) to maximize the recovery of the less soluble salt.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid can influence the yield.

    • Solution: While a 1:1 molar ratio of the chiral amine to the racemic acid is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity and yield of the initially crystallizing salt.

Question: The enantiomeric excess (e.e.) of my resolved acid is low. What is the cause?

Answer:

Low enantiomeric excess indicates that the crystallized diastereomeric salt is not pure and is contaminated with the other diastereomer.

  • Co-crystallization: Both diastereomeric salts may be crystallizing out of solution to some extent.

    • Solution: This is often a solvent-related issue. A different solvent system may be necessary to achieve better separation. Recrystallization of the diastereomeric salt can also significantly improve its purity.

  • Incomplete Reaction: If the salt formation reaction is not complete, the unreacted racemic acid may co-precipitate with the diastereomeric salt.

    • Solution: Ensure that the acid-base reaction to form the salts goes to completion by allowing sufficient reaction time.

  • Racemization: Although less common under standard resolution conditions, the chiral centers could potentially racemize if the conditions are too harsh (e.g., high temperatures or extreme pH).

    • Solution: Use milder conditions for both salt formation and liberation of the acid.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the chiral resolution process with this compound.

What is the fundamental principle behind chiral resolution using this compound?

The principle lies in the conversion of a pair of enantiomers into a pair of diastereomers.[3] Enantiomers have identical physical properties, making them difficult to separate directly. By reacting a racemic carboxylic acid, which exists as a mixture of (R)-acid and (S)-acid, with a single enantiomer of a chiral amine, this compound, two different diastereomeric salts are formed: ((R)-acid)-((R)-amine) and ((S)-acid)-((R)-amine). These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.

How do I choose the right solvent for my resolution?

The choice of solvent is the most critical experimental parameter for a successful diastereomeric salt crystallization.[4] An ideal solvent should exhibit a large difference in solubility between the two diastereomeric salts. One salt should be sparingly soluble, while the other should be highly soluble. The selection is often empirical, and a solvent screening is the most effective approach. A range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (toluene, hexane), and their mixtures, should be tested.

What is the optimal temperature for crystallization?

The optimal temperature for crystallization depends on the solubility profile of the diastereomeric salts in the chosen solvent. Generally, the salts are dissolved at an elevated temperature to ensure complete dissolution, and then the solution is slowly cooled to a lower temperature to induce crystallization of the less soluble salt. The final temperature is often room temperature or lower (e.g., 0-5 °C) to maximize the yield.[5] The cooling rate can also be a critical factor; slow, controlled cooling often leads to larger, purer crystals.

How can I confirm the enantiomeric excess of my resolved acid?

After liberating the resolved acid from the diastereomeric salt, its enantiomeric excess (e.e.) must be determined. Common analytical techniques for this purpose include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods. The resolved acid is passed through a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: In the presence of a chiral solvating agent, the NMR spectra of the two enantiomers will show distinct signals, allowing for the determination of their ratio.

  • Polarimetry: This technique measures the optical rotation of the sample. While it can confirm the presence of an excess of one enantiomer, it is less accurate for precise e.e. determination unless a reference value for the pure enantiomer is known.

Can I recover and reuse the this compound?

Yes, the resolving agent can typically be recovered after the liberation of the resolved acid. After treating the diastereomeric salt with an acid to free the chiral carboxylic acid, the resolving agent will be in the aqueous layer as its corresponding salt. By basifying the aqueous layer and extracting with an organic solvent, the this compound can be recovered.[7] This is an important consideration for the cost-effectiveness of the process on a larger scale.

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound. Note: These are starting points, and optimization of solvent, temperature, and concentrations will be necessary for your specific substrate.

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of a pre-selected hot solvent (or solvent mixture).

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of this compound in the same solvent.

  • Salt Formation: Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try further slow cooling in an ice bath or seeding the solution.

  • Equilibration: Stir the resulting slurry at the final temperature for several hours to ensure the crystallization is complete.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
  • Suspension: Suspend the dried diastereomeric salt in water.

  • Acidification: Add a strong acid (e.g., 2M HCl) to the suspension with vigorous stirring until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

  • Extraction: Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane) several times.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Recovery of the Resolving Agent
  • Basification: Take the aqueous layer from the acid liberation step (Protocol 2) and basify it with a strong base (e.g., 10M NaOH) to a pH > 12.

  • Extraction: Extract the liberated this compound with an organic solvent (e.g., dichloromethane) several times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the chiral amine.

Data Presentation

Table 1: Common Solvents for Diastereomeric Salt Crystallization

Solvent ClassExamplesPolarityNotes
AlcoholsMethanol, Ethanol, IsopropanolHighGood for dissolving salts at high temperatures.
EstersEthyl AcetateMediumOften used in combination with other solvents.
KetonesAcetoneMediumGood for dissolving a wide range of compounds.
EthersDiethyl Ether, MTBELow-MediumCan be used as anti-solvents.
HydrocarbonsToluene, HexaneLowOften used as anti-solvents to induce precipitation.
ChlorinatedDichloromethaneMediumGood dissolving power, but environmental concerns.

Visualizations

Experimental Workflow Diagram

Chiral_Resolution_Workflow cluster_prep Preparation cluster_process Resolution Process cluster_separation Separation & Recovery racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation resolving_agent This compound ((R)-Amine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt ((S)-Acid-(R)-Amine or (R)-Acid-(R)-Amine) filtration->less_soluble Solid mother_liquor Mother Liquor (contains more soluble salt) filtration->mother_liquor Filtrate acid_liberation_S Acid Liberation (add strong acid) less_soluble->acid_liberation_S acid_liberation_R Acid Liberation (add strong acid) mother_liquor->acid_liberation_R pure_S_acid Enriched (S)-Acid acid_liberation_S->pure_S_acid amine_recovery_S Amine Recovery acid_liberation_S->amine_recovery_S pure_R_acid Enriched (R)-Acid acid_liberation_R->pure_R_acid amine_recovery_R Amine Recovery acid_liberation_R->amine_recovery_R amine_recovery_S->resolving_agent Recycle amine_recovery_R->resolving_agent Recycle

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed q1 Are crystals forming? start->q1 no_crystals No Crystals q1->no_crystals No yes_crystals Yes, but low mass q1->yes_crystals Yes oiling_out Is it 'oiling out'? no_crystals->oiling_out q2 Is the enantiomeric excess (e.e.) high? yes_crystals->q2 no_precipitate No precipitate at all oiling_out->no_precipitate No remedy_oil Action: - Add more solvent - Lower temperature - Change solvent system oiling_out->remedy_oil Yes remedy_no_precipitate Action: - Concentrate solution - Scratch flask/Seed - Screen for new solvents no_precipitate->remedy_no_precipitate low_ee Low e.e. q2->low_ee No high_ee High e.e. q2->high_ee Yes remedy_low_ee Action: - Recrystallize salt - Re-screen solvents for better selectivity low_ee->remedy_low_ee remedy_high_ee Action: - Increase cooling/stirring time - Optimize stoichiometry - Check for mechanical losses high_ee->remedy_high_ee

Caption: Decision tree for troubleshooting low yield in chiral resolution.

References

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • National Institutes of Health. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • ResearchGate. (2021). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • White Rose eTheses Online. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • PubMed. (2006). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. [Link]

  • PubMed Central. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Google Patents. (2018).
  • ResearchGate. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]

  • ResearchGate. (2017). Diastereomeric salt crystallization of flurbiprofen. [Link]

  • Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • CNR-IRIS. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. [Link]

  • University of Leeds. (n.d.). Laboratory manual: Recycling the undesired enantiomer of naproxen. [Link]

  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • PubMed. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]

Sources

Technical Support Center: Optimizing Diastereomeric Excess with (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral resolution. This guide is designed for researchers, chemists, and pharmaceutical development professionals aiming to improve the diastereomeric excess (de) when using (R)-2-Methyl-1-phenylpropan-1-amine as a chiral resolving agent for racemic acids. As a classical resolution method, diastereomeric salt formation is a powerful, scalable technique, but its success hinges on the nuanced interplay of thermodynamics, kinetics, and experimental conditions.[1][2] This document provides in-depth, experience-driven guidance to troubleshoot common issues and systematically optimize your resolution protocol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric salt resolution?

Diastereomeric salt resolution is a method to separate a racemic mixture (a 50:50 mixture of two enantiomers).[3] It involves reacting the racemate with a single, pure enantiomer of another chiral compound, known as the resolving agent.[2] In this case, a racemic acid (a mixture of R-acid and S-acid) is reacted with the enantiomerically pure base, this compound. This reaction forms a pair of diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine]. Unlike the original enantiomers, these diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[2][3][4] This solubility difference allows for their separation by fractional crystallization.[3]

Q2: Why is the choice of resolving agent and its purity important?

The resolving agent must be enantiomerically pure, chemically stable, and readily available.[5] Any impurity in the resolving agent will compromise the maximum achievable diastereomeric excess of the final product. This compound is a common choice due to its structural properties that can lead to well-defined, crystalline salts with a variety of acidic compounds.

Q3: What does diastereomeric excess (de) signify?

Diastereomeric excess (de) is a measure of the purity of the crystallized salt. It represents the excess of one diastereomer over the other. It is calculated as:

de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| * 100

A high 'de' in the crystalline salt is essential, as this salt will be subsequently treated to break it apart, liberating the desired, now enantiomerically enriched, acid.[4]

Q4: What are the most critical factors influencing diastereomeric excess?

The success and efficiency of a diastereomeric salt resolution are primarily governed by:

  • Solvent System: This is arguably the most critical parameter. The solvent dictates the absolute solubilities and, more importantly, the difference in solubility between the two diastereomeric salts.[6]

  • Temperature Profile: The temperatures for dissolution, crystallization, and the duration of equilibration directly impact whether the process is under kinetic or thermodynamic control.[6][7]

  • Supersaturation: The concentration of the salts in the solution drives the crystallization process.[2] Improper control can lead to poor selectivity or "oiling out."[8][9]

  • Equilibration Time: Sufficient time is needed for the system to reach a thermodynamic equilibrium, which often favors the crystallization of the less soluble, more stable diastereomeric salt.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during diastereomeric salt resolution and provides systematic approaches to resolve them.

Problem 1: Low Diastereomeric Excess (de) in the Crystallized Product

Low 'de' is the most frequent issue, indicating poor differentiation between the two diastereomeric salts during crystallization.

Potential Cause 1: Suboptimal Solvent System The chosen solvent may have similar solubilities for both diastereomeric salts, leading to their co-precipitation.

  • Recommended Action: Conduct a systematic solvent screening. This is the most effective way to improve 'de'.[1][8] Test a range of solvents with varying polarities and hydrogen bonding capabilities. Common choices include alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), esters (Ethyl Acetate), and nitriles (Acetonitrile), often with water as a co-solvent.

  • Scientific Rationale: The crystal lattice energy of each diastereomeric salt is unique. Solute-solvent interactions can either magnify or diminish the intrinsic solubility differences between the diastereomers. A good solvent system will maximize this difference, allowing the less soluble salt to crystallize selectively while the more soluble one remains in the mother liquor.[6]

Potential Cause 2: Kinetic vs. Thermodynamic Control The crystallization may be occurring too quickly, trapping the more soluble diastereomer in the crystal lattice (kinetic control) before the system can equilibrate to the most stable, pure solid phase (thermodynamic control).[7][10] The kinetic product forms faster but is less stable, while the thermodynamic product is more stable but forms more slowly.[10]

  • Recommended Action:

    • Slow Cooling: Decrease the cooling rate to allow for selective nucleation and growth of the desired diastereomer.

    • Increase Equilibration Time: Hold the slurry at the final crystallization temperature for an extended period (e.g., 12-24 hours) with gentle agitation. This allows the initially formed, less pure crystals to dissolve and re-crystallize into the more stable, higher 'de' form.[7]

    • Temperature Cycling: Gently cycle the temperature of the slurry up and down by a few degrees. This can help break down less stable crystal structures and favor the growth of the thermodynamic product.

  • Scientific Rationale: Crystallization is an equilibrium process.[11] By providing more time and energy (via temperature), the system can overcome the kinetic barrier to form the most thermodynamically stable crystal lattice, which is often the one with the highest purity and highest 'de'.[12]

Potential Cause 3: Formation of a Solid Solution In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution. This makes purification by simple recrystallization very difficult, as the impurity is part of the crystal structure itself.

  • Recommended Action:

    • Confirm the Solid Solution: Repeated recrystallizations that yield little to no improvement in 'de' are a strong indicator of a solid solution.[9]

    • Change the Solvent System Drastically: Switching to a solvent with a completely different polarity or functionality can disrupt the crystal packing that allows for solid solution formation.[9]

    • Use a Different Resolving Agent: If solvent screening is unsuccessful, the interaction between the racemic acid and this compound may be inherently prone to forming a solid solution. A different resolving agent may be required.[9]

// Nodes start [label="Low Diastereomeric\nExcess (de) Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Potential Cause:\nSuboptimal Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Potential Cause:\nKinetic Control", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Potential Cause:\nSolid Solution", fillcolor="#FBBC05", fontcolor="#202124"]; action1 [label="Action:\nSystematic Solvent Screen", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; action2 [label="Action:\nModify Temperature Profile\n& Equilibration Time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; action3 [label="Action:\nChange Solvent Drastically\nor Change Resolving Agent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_goal [label="High de\nAchieved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> {cause1, cause2, cause3} [penwidth=1.5, color="#5F6368"]; cause1 -> action1 [label=" Different solubilities needed", color="#5F6368"]; cause2 -> action2 [label=" Favors thermodynamic product", color="#5F6368"]; cause3 -> action3 [label=" Disrupts crystal packing", color="#5F6368"]; action1 -> end_goal [penwidth=1.5, style=dashed, color="#5F6368"]; action2 -> end_goal [penwidth=1.5, style=dashed, color="#5F6368"]; action3 -> end_goal [penwidth=1.5, style=dashed, color="#5F6368"]; } dot Caption: Troubleshooting workflow for low diastereomeric excess.

Problem 2: No Crystallization or "Oiling Out"

This occurs when the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid.[8]

Potential Cause 1: Solution is Too Concentrated / High Supersaturation If the concentration of the salt is too high, it can crash out of solution faster than it can form an ordered crystal lattice.

  • Recommended Action: Add more solvent to dilute the solution.[8] Alternatively, heat the mixture to ensure complete dissolution and then cool it down much more slowly.

  • Scientific Rationale: "Oiling out" often happens when the crystallization temperature is above the melting point of the diastereomeric salt or when supersaturation is too high.[8] Reducing the concentration lowers the supersaturation level, giving molecules more time to orient themselves into a crystal.

Potential Cause 2: Incorrect Solvent System The chosen solvent may be too good, keeping both salts fully dissolved, or it may promote oiling out.

  • Recommended Action:

    • Add an Anti-Solvent: Slowly add a solvent in which the salts are known to be poorly soluble. This will reduce the overall solubility and can induce crystallization.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[8]

    • Seed the Solution: If available, add a few seed crystals of the desired pure diastereomeric salt. This provides a template for crystal growth.

  • Scientific Rationale: Nucleation is the first step of crystallization and can have a high energy barrier.[8] Seeding or scratching provides a surface that lowers this energy barrier, initiating the crystallization process.

Problem 3: Low Yield of the Desired Diastereomeric Salt

Even with high 'de', a low yield can make the process impractical.

Potential Cause 1: High Solubility of the Desired Salt The desired, less-soluble diastereomer may still have significant solubility in the mother liquor at the filtration temperature.

  • Recommended Action:

    • Lower the Final Temperature: Cool the slurry to a lower temperature before filtration to minimize the amount of product left in the solution.[8]

    • Optimize Concentration: Carefully increase the starting concentration of the reactants. Be mindful not to increase it so much that it causes "oiling out" or a decrease in 'de'.

    • Use an Anti-Solvent: After the initial crystallization, a controlled addition of an anti-solvent can be used to precipitate more of the desired salt from the mother liquor.[8]

  • Scientific Rationale: The yield is directly related to the solubility of the desired product at the final temperature of the process.[6] According to solubility curves, lower temperatures generally lead to lower solubility and therefore higher recovery of the solid product.

Systematic Optimization Workflow

A structured approach is key to developing a robust resolution process. A comprehensive screening is often the fastest path to an optimized system.[1]

Protocol 1: Solvent Screening for Optimal Resolution
  • Preparation: In a series of small vials, dissolve your racemic acid and 0.5-1.0 equivalents of this compound in different test solvents (see table below). Use a concentration estimated to be near saturation at an elevated temperature (e.g., 60 °C).

  • Dissolution: Heat all vials with stirring until the contents are fully dissolved.

  • Crystallization: Allow the vials to cool slowly to room temperature without stirring. Then, let them stand for 24 hours.

  • Isolation & Analysis: If crystals have formed, isolate them by filtration, wash with a small amount of the cold solvent, and dry.

  • Evaluation: Analyze the solid for diastereomeric excess (using HPLC or NMR with a chiral shift reagent) and calculate the yield.

  • Selection: Choose the solvent system that provides the best combination of high 'de' and acceptable yield for further optimization.

Table 1: Solvent Selection Guide
Solvent ClassExample(s)PolarityKey Characteristics & Rationale
Alcohols Methanol, Ethanol, IsopropanolHighProtic, strong hydrogen bond donors/acceptors. Often provide good solubility at high temperatures and promote crystallization upon cooling.
Ketones Acetone, MEKMedium-HighAprotic, hydrogen bond acceptors. Can offer different selectivity compared to alcohols.
Esters Ethyl AcetateMediumAprotic, moderate polarity. Good for compounds with intermediate polarity.
Nitriles AcetonitrileMedium-HighAprotic, polar. Its unique electronic properties can lead to different crystal packing.
Ethers MTBE, 2-MeTHFLowLow polarity, generally used as anti-solvents.
Hydrocarbons Heptane, TolueneVery LowNon-polar, almost always used as anti-solvents to reduce solubility.
Co-Solvents WaterVery HighOften added to protic solvents to fine-tune polarity and solubility.

// Nodes for energy levels reactants [label="Diastereomeric Salts\nin Solution", pos="0,2!"]; ts_kinetic [label="TS_kinetic", pos="1,3!"]; ts_thermo [label="TS_thermo", pos="2.5,3.5!"]; kinetic_product [label="Kinetic Product\n(e.g., Solid Solution, Low de)", pos="2,1.5!"]; thermo_product [label="Thermodynamic Product\n(Pure Crystal, High de)", pos="4,0.5!"];

// Invisible nodes for path drawing p1 [shape=point, pos="0.1,2"]; p2 [shape=point, pos="0.9,3"]; p3 [shape=point, pos="1.1,3"]; p4 [shape=point, pos="1.9,1.5"]; p5 [shape=point, pos="2.4,3.5"]; p6 [shape=point, pos="2.6,3.5"]; p7 [shape=point, pos="3.9,0.5"];

// Energy Axis {rank=same; E_label [label="Gibbs Free Energy (G)"];} {rank=same; R_label [label="Reaction Coordinate"];} E_label -> R_label [style=invis]; // to align them

// Reaction paths p1 -> p2 -> p3 -> p4 [style=solid, color="#EA4335", label=" Faster Path (Lower Ea)"]; p1 -> p5 -> p6 -> p7 [style=solid, color="#4285F4", label=" Slower Path (Higher Ea)"];

// Labels for activation energies Ea_k [label="ΔG‡ (kinetic)", pos="0.5,2.7!"]; Ea_t [label="ΔG‡ (thermo)", pos="1.25,3!"];

// Dotted lines for energy levels reactants -> p1 [style=invis]; kinetic_product -> p4 [style=invis]; thermo_product -> p7 [style=invis];

// Horizontal lines reactants_line [label="----------------------------------------------------------------", pos="2,2!"]; kinetic_line [label="------------------------", pos="1,1.5!"]; thermo_line [label="----------------------------------------", pos="2,0.5!"]; } dot Caption: Energy profile for kinetic vs. thermodynamic product formation.

References
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Diastereomeric Salt Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 26, 2026, from [Link]

  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 227-240. DOI:10.1039/D2CE01490D. Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Retrieved January 26, 2026, from [Link]

  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2023). YouTube. Retrieved January 26, 2026, from [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design. Retrieved January 26, 2026, from [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved January 26, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Deracemisations under kinetic and thermodynamic control. (2017). Molecular Systems Design & Engineering. Retrieved January 26, 2026, from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-2-Methyl-1-phenylpropan-1-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common purity challenges encountered during and after synthesis. As a critical chiral building block in pharmaceutical development, particularly for central nervous system (CNS) medications, achieving high chemical and enantiomeric purity of this amine is paramount for downstream success.[1] This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues researchers face when purifying this compound.

FAQ 1: My product has low enantiomeric excess (e.e.). How can I remove the unwanted (S)-enantiomer?

Expert Insight: The most significant chiral impurity is invariably the (S)-enantiomer. Its presence compromises the stereospecificity required for pharmacological activity. The primary method for enhancing enantiomeric purity post-synthesis is through chiral resolution, which involves separating the enantiomers by converting them into diastereomers with distinct physical properties.

Core Strategy: Diastereomeric Salt Crystallization

This classical and highly effective technique relies on the principle that when a racemic amine reacts with a single enantiomer of a chiral acid, it forms two diastereomeric salts. These diastereomers have different solubilities, allowing one to be selectively crystallized from a suitable solvent system.

Recommended Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation:

    • Dissolve the impure amine (racemic or enantiomerically enriched) in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

    • Add 0.5 equivalents of a chiral resolving agent, such as L-(+)-Tartaric acid, dissolved in a minimal amount of the same solvent. The stoichiometry is critical; using a half-equivalent of the resolving agent ensures that only one enantiomer of the amine will preferentially form a salt.

  • Crystallization:

    • Gently heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature. For challenging crystallizations, refrigeration (2-8°C) or the addition of a less polar co-solvent (e.g., diethyl ether) to induce precipitation may be necessary.

    • Allow sufficient time for the less soluble diastereomeric salt to crystallize. This process can range from a few hours to overnight.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor rich in the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the aqueous solution to a pH > 12 using a strong base like 2M sodium hydroxide (NaOH). This deprotonates the amine, breaking the salt.

    • Extract the liberated free (R)-amine into an organic solvent such as dichloromethane or diethyl ether (perform at least three extractions).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

  • Validation:

    • Assess the enantiomeric excess of the purified amine using Chiral HPLC or Chiral GC.

Diagram: Chiral Resolution Workflow

cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation & Isolation RacemicAmine Mixture of (R) and (S)-Amine ChiralAcid Add 0.5 eq. L-(+)-Tartaric Acid RacemicAmine->ChiralAcid Diastereomers Solution of Diastereomeric Salts ((R)-Amine:(L)-Acid) & ((S)-Amine:(L)-Acid) Crystallization Cool & Crystallize Diastereomers->Crystallization Crystals Insoluble (R)-Amine Salt Crystals Crystallization->Crystals MotherLiquor Soluble (S)-Amine Salt in Mother Liquor Crystallization->MotherLiquor Liberation Basify (NaOH) & Extract Crystals->Liberation PurifiedAmine Purified (R)-Amine Liberation->PurifiedAmine Crude Crude Amine Free Base (with impurities) SaltFormation Convert to HCl Salt (Precipitation) Crude->SaltFormation CrudeSalt Crude HCl Salt SaltFormation->CrudeSalt Recrystallize Recrystallize from Solvent/Anti-Solvent CrudeSalt->Recrystallize PureSalt Pure Crystalline HCl Salt Recrystallize->PureSalt Liberate Optional: Liberate Free Base (Basify & Extract) PureSalt->Liberate PureAmine Pure Amine Free Base Liberate->PureAmine

Caption: Purification of chemical impurities.

FAQ 3: I have detected an N-formyl impurity. What is its source and how can it be removed?

Expert Insight: The presence of an N-formyl derivative, N-((R)-2-methyl-1-phenylpropyl)formamide, is a common process-related impurity. It typically forms when the amine is exposed to formic acid or solvents that can degrade to formic acid (like dimethylformamide, DMF), especially under heating. [2]This impurity can be removed by selective hydrolysis of the amide bond under acidic conditions.

Recommended Protocol: Deformylation via Acidic Hydrolysis

  • Reaction Setup:

    • Dissolve the N-formyl contaminated amine in a solution of aqueous hydrochloric acid (e.g., 1-2 M HCl).

    • Heat the mixture to a moderate temperature (e.g., 70-90°C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours. [3][4]2. Work-up:

    • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

    • Carefully basify the solution to pH > 12 with a cold solution of sodium hydroxide (2-4 M).

    • Extract the purified free amine into an organic solvent (e.g., dichloromethane).

  • Final Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • If necessary, perform a final purification of the resulting free base by distillation or conversion to the HCl salt followed by recrystallization as described in FAQ 2.

  • Validation:

    • Confirm the absence of the N-formyl impurity by HPLC or GC-MS.

Purity Assessment: A Validating System

Effective purification requires robust analytical methods to confirm both chemical and stereochemical integrity at each stage.

Data Presentation: Key Analytical Techniques

TechniquePurity AssessedPrinciple
Chiral HPLC EnantiomericDifferential interaction of enantiomers with a chiral stationary phase leads to different retention times. [5]
Chiral GC EnantiomericSeparation of volatile enantiomers based on interaction with a chiral stationary phase in a capillary column. [6]
¹H NMR Chemical & StructuralProvides structural confirmation and can quantify impurities if their signals are resolved from the product.
GC-MS ChemicalSeparates volatile compounds and provides mass-to-charge ratio data for impurity identification. [7]
RP-HPLC ChemicalSeparates compounds based on polarity, ideal for monitoring reaction progress and final chemical purity. [6]

References

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Google Patents. (n.d.). GB2098220A - Removal of formyl groups from n-formyl peptides.
  • ResearchGate. (2025). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). N-Methylation and N-Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0058063A1 - Process for removing an n-formyl group.

Sources

Technical Support Center: Synthesis of (R)-2-Methyl-1-phenylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of (R)-2-Methyl-1-phenylpropan-1-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important chiral amine. Chiral amines are critical building blocks in numerous pharmaceuticals, and achieving high stereochemical purity is paramount for safety and efficacy.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your synthetic route.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q1: My reaction is producing the desired amine, but the enantiomeric excess (% ee) is consistently low. What are the likely causes and how can I improve it?

Probable Causes & Solutions:

  • Suboptimal Catalyst Performance: The chiral catalyst or auxiliary is the primary director of stereochemistry. Its effectiveness can be compromised by several factors.

    • Cause: The catalyst may be mismatched with the substrate or reaction conditions.

    • Solution: Screen a panel of chiral ligands or catalysts. For reductive aminations, catalysts based on transition metals like Iridium, Rhodium, or Ruthenium with chiral phosphine ligands are common.[2] The steric and electronic properties of both the ligand and the substrate must be compatible to create a well-defined chiral pocket for the stereoselective reduction of the imine intermediate.[3]

  • Incorrect Reaction Temperature: Temperature control is critical for enantioselectivity.

    • Cause: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired (S)-enantiomer, leading to racemization.

    • Solution: Lower the reaction temperature. Perform a temperature screening study, for example, at +25°C, 0°C, and -20°C, to find the optimal balance between reaction rate and enantioselectivity. While lower temperatures often favor higher % ee, the reaction rate will decrease.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Cause: A solvent that poorly solvates the transition state or allows for conformational flexibility can lead to poor stereoinduction.

    • Solution: Experiment with a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol). Aprotic, non-coordinating solvents often provide the best results by minimizing interference with the catalyst's active site.

  • Racemization of the Imine Intermediate: The prochiral imine formed in situ can racemize before the reduction step.

    • Cause: If the imine is particularly stable or if the reduction step is slow, there is a greater opportunity for isomerization.

    • Solution: Ensure the reducing agent is added promptly after imine formation is complete (monitor by TLC or ¹H NMR). Using a highly active reduction catalyst can also minimize the lifetime of the imine intermediate, thus reducing the chance of racemization.

Q2: I am observing a significant amount of a byproduct identified as the corresponding secondary amine. How can I prevent this over-alkylation?

Probable Causes & Solutions:

  • Reaction Stoichiometry and Order of Addition: The newly formed primary amine product is nucleophilic and can compete with the starting amine source.

    • Cause: The product, this compound, can react with another molecule of the imine intermediate, leading to the formation of a secondary amine. This is a common side reaction in reductive aminations.[4][5]

    • Solution: Use a large excess of the ammonia source (e.g., ammonium acetate, gaseous ammonia). This stoichiometric pressure helps ensure the imine intermediate is more likely to react with the intended amine source rather than the product. Slowly adding the carbonyl precursor to a mixture of the catalyst and amine source can also help maintain a low concentration of the product at any given time.

ParameterStandard ConditionOptimized for Primary AmineRationale
Amine Source Equiv.1.5 - 2.0 eq.5.0 - 10.0 eq. (or as solvent)Shifts equilibrium to favor reaction with the intended amine source.
Addition OrderAll reagents mixed at onceCarbonyl added slowly to amine/catalystMinimizes concentration of the product amine available for side reactions.
Q3: My reaction is sluggish, and the overall yield is low, with a significant amount of unreacted starting ketone. What should I investigate?

Probable Causes & Solutions:

  • Inefficient Imine Formation: The crucial first step of reductive amination is the condensation of the ketone and the amine to form an imine.[3]

    • Cause: The presence of water can inhibit imine formation, as it is a reversible reaction where water is a byproduct. The reaction may also be sterically hindered.

    • Solution: Ensure all reagents and solvents are anhydrous. Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction mixture to sequester the water formed and drive the equilibrium towards the imine.

  • Catalyst Deactivation or Inhibition: The catalyst may not be active or could be poisoned.

    • Cause: The amine source or impurities in the starting materials can coordinate strongly to the metal center of the catalyst, inhibiting its activity.[3]

    • Solution: Use high-purity reagents. If catalyst poisoning is suspected, consider a pre-catalyst that is activated in situ or increase the catalyst loading. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can deactivate many hydrogenation catalysts.

  • Insufficient Reducing Agent Activity: The chosen reducing agent may not be potent enough under the reaction conditions.

    • Cause: Reductants like sodium cyanoborohydride (NaBH₃CN) are selective for imines over ketones but can be slow.[5] Hydrogen gas requires an active hydrogenation catalyst.

    • Solution: If using catalytic hydrogenation, ensure the system is properly purged and pressurized. Check the activity of your catalyst (e.g., Pd/C, Raney Nickel). For chemical hydrides, consider a more reactive agent like sodium triacetoxyborohydride (STAB), which is often effective for sterically hindered ketones.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing enantiopure this compound?

The most common and scalable methods fall into two categories:

  • Asymmetric Reductive Amination: This is a highly efficient one-pot method where a prochiral ketone (1-phenyl-2-methylpropan-1-one) is reacted with an amine source (like ammonia) in the presence of a chiral catalyst and a reducing agent.[6] The chiral catalyst ensures that the reduction of the C=N bond of the imine intermediate occurs stereoselectively.

  • Biocatalysis using Transaminases (TAs): This green chemistry approach uses enzymes, specifically (R)-selective transaminases, to convert the prochiral ketone into the desired (R)-amine with very high enantioselectivity (>99% ee is common).[7][8] The enzyme uses an amino donor (like isopropylamine) to transfer the amino group. This method is highly valued for its environmental benefits and specificity.

Q2: How does the mechanism of asymmetric reductive amination lead to the desired (R)-enantiomer?

The process involves three key steps:

  • Imine Formation: The ketone (1-phenyl-2-methylpropan-1-one) reacts with ammonia to form a prochiral imine intermediate.

  • Chiral Catalyst Coordination: A chiral transition-metal catalyst (e.g., an Iridium complex with a chiral phosphine ligand) coordinates to the imine. This coordination creates a rigid, sterically defined environment.

  • Stereoselective Hydride Transfer: The reducing agent (often H₂) delivers a hydride to the imine's carbon atom. Due to the steric hindrance imposed by the chiral ligand, the hydride is delivered preferentially to one face of the imine, leading to the formation of the (R)-amine in excess over the (S)-amine.

Section 3: Visualizing the Chemistry
Diagram 1: Desired Synthetic Pathway via Asymmetric Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Stereoselective Reduction Ketone 1-Phenyl-2-methyl propan-1-one Imine Prochiral Imine Intermediate Ketone->Imine - H2O Ammonia Ammonia (NH3) Ammonia->Imine Complex Diastereomeric Transition State Imine->Complex Catalyst Chiral Catalyst [M-L*] Catalyst->Complex Product (R)-2-Methyl-1-phenyl propan-1-amine Complex->Product Stereoselective Hydride Transfer Reducer Reducing Agent (e.g., H2) Reducer->Complex

Caption: Workflow for the asymmetric reductive amination synthesis.

Diagram 2: Common Side Reaction Pathways

G cluster_A Pathway A: Over-Alkylation cluster_B Pathway B: Racemization cluster_C Pathway C: Ketone Reduction Start_Ketone Starting Ketone Imine_Int Imine Intermediate Start_Ketone->Imine_Int Racemic_Alcohol Racemic Alcohol Byproduct Start_Ketone->Racemic_Alcohol Direct Reduction Product_R (R)-Amine Product Imine_Int->Product_R Product_S (S)-Amine Product (Loss of ee) Imine_Int->Product_S Non-selective Reduction Sec_Amine Secondary Amine Byproduct Product_R->Sec_Amine + Imine Intermediate

Caption: Major side reactions that reduce yield and purity.

Section 4: Protocols & Methodologies
Protocol 1: General Procedure for Asymmetric Reductive Amination

This protocol is a general guideline and must be optimized for specific substrates and catalysts.

  • Reactor Setup: To a flame-dried, inert-atmosphere (Argon or N₂) reaction vessel, add the chiral catalyst (e.g., [Ir(COD)Cl]₂ and a chiral phosphine ligand, 0.5-2 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., DCM, 10 mL/mmol of ketone) and the amine source (e.g., ammonium acetate, 5 equivalents). If using molecular sieves, add them at this stage (approx. 100 mg/mmol of ketone).

  • Substrate Addition: Add the prochiral ketone (1-phenyl-2-methylpropan-1-one, 1.0 equivalent) to the mixture.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the ketone and formation of the imine.

  • Reduction:

    • For Catalytic Hydrogenation: Purge the vessel with H₂ gas and maintain a positive pressure (e.g., 10-50 bar) according to the catalyst requirements. Stir vigorously at the optimized temperature (e.g., 0°C to 25°C) for 12-24 hours.

    • For Chemical Hydride: Cool the reaction to the desired temperature (e.g., 0°C) and add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃ or Rochelle's salt. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure amine.

Protocol 2: Chiral HPLC Analysis for Determining Enantiomeric Excess (% ee)
  • Sample Preparation: Prepare a dilute solution of the purified amine in the mobile phase (e.g., 1 mg/mL).

  • Column Selection: Use a chiral stationary phase (CSP) column suitable for amines, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA, 0.1%) to improve peak shape.

  • Analysis Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

    • Temperature: Isothermal, typically 25°C.

  • Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References
  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. CN105085278A.
  • Barbaro, P., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • Wang, D., et al. (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Synlett. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Contente, M. L., et al. (2020). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Irsfeld, M., & Spadafore, M. (2013). β-phenylethylamine, a small molecule with a large impact. Webmedcentral. Retrieved from [Link]

  • Dürrenberger, M., et al. (2018). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. Angewandte Chemie. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Cardiff University Blogs. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • Caporuscio, F., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. Retrieved from [Link]

  • Zheng, G. W., et al. (2020). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Angewandte Chemie. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. Retrieved from [Link]

  • Iacovita, C., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

Sources

Enhancing enantioselectivity in reactions using (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (R)-2-Methyl-1-phenylpropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when using this versatile chiral amine to enhance enantioselectivity. The content is structured in a practical question-and-answer format to directly address potential issues in your workflow.

Troubleshooting Guide

This section addresses specific experimental issues. Each answer explains the causality behind the problem and provides actionable solutions grounded in chemical principles.

Issue 1: Low Enantiomeric or Diastereomeric Excess

Question: I performed a diastereomeric salt resolution of my racemic acid with this compound, but the enantiomeric excess (ee) of my recovered acid is disappointingly low. What went wrong?

Answer: Low enantiomeric excess after a resolution is a common issue that typically points to suboptimal crystallization conditions. The separation of diastereomeric salts relies on the significant solubility difference between the (R-acid)·(R-amine) salt and the (S-acid)·(R-amine) salt in a given solvent.[1][2][3] If this difference is not effectively exploited, the resulting crystals will be a mixture of both diastereomers, leading to low ee.

Here are the primary factors to investigate:

  • Kinetic vs. Thermodynamic Control: Rapid crystallization, often induced by fast cooling or high supersaturation, can lead to kinetic trapping where both diastereomers co-precipitate before the system reaches its most stable (thermodynamically favored) state. The salt that crystallizes faster may not be the least soluble one.[4] Conversely, if the crystallization is too slow or the mixture is held at a moderate temperature for too long, the system might reach a thermodynamic equilibrium where the solubility difference is less pronounced, also leading to lower purity.[4]

  • Solvent Choice: The solvent is arguably the most critical variable.[5] An ideal solvent will maximize the solubility difference between the two diastereomeric salts. A solvent in which both salts are highly soluble or nearly insoluble will fail to provide effective separation. Often, a mixture of solvents is required to fine-tune solubility.

  • Purity of Reagents: Ensure the this compound resolving agent has a high enantiomeric purity (>99%). Any contamination with the (S)-enantiomer will directly form the opposite, more soluble salt pair, which can crystallize with the desired product and reduce the final ee.

  • Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be beneficial, especially if the racemic starting material is inexpensive. This ensures that only the less soluble salt crystallizes, leaving the more soluble diastereomer and the excess enantiomer of the starting material in solution.[4]

Troubleshooting Table for Low Enantiomeric Excess (ee)

Potential CauseRecommended Solution & Rationale
Inappropriate Solvent Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water or hexanes). Rationale: The crystal lattice energies and solvation energies of the diastereomeric salts are highly dependent on the solvent, which directly impacts their relative solubilities.[5][6]
Suboptimal Cooling Rate Solution: Experiment with different cooling profiles. Try slow, controlled cooling (e.g., 5°C per hour) versus rapid cooling in an ice bath. Rationale: Slow cooling promotes the formation of well-ordered crystals of the least soluble diastereomer (thermodynamic control), while rapid cooling can trap impurities (kinetic control).[4]
Incorrect Concentration Solution: Adjust the concentration of the solution. If no crystals form, the solution may be too dilute. If precipitation is immediate and amorphous, it may be too concentrated. Rationale: Supersaturation is the driving force for crystallization. Finding the optimal concentration window is key to growing pure crystals.
Incomplete Salt Formation Solution: Ensure the acid-base reaction is complete before initiating crystallization. Gently warming the mixture can facilitate salt formation. Rationale: Unreacted starting materials can interfere with the crystallization process or co-precipitate, affecting purity.
Insufficient Purification Solution: Perform a re-crystallization or a digestion/trituration of the filtered crystals.[4] Rationale: A second purification step can significantly enhance the diastereomeric purity of the salt, which translates to a higher ee in the final product. Boiling the crystals briefly in a solvent mixture where the undesired diastereomer has slightly higher solubility can effectively wash it away.[4]
Issue 2: Crystallization and Precipitation Problems

Question: I've mixed my racemic compound and the chiral amine, but nothing is crystallizing. Alternatively, I'm getting an oil or an amorphous solid instead of crystals. How do I fix this?

Answer: Failure to obtain crystalline material is a frequent challenge in diastereomeric resolutions. This usually stems from issues with solubility, supersaturation, or the presence of impurities.

  • Oiling Out: This occurs when the diastereomeric salt is less soluble in the solvent than the solvent is in the salt at a given temperature, leading to a liquid-liquid phase separation. This is common with highly concentrated solutions or when the solvent is a poor choice. To resolve this, try diluting the solution, changing the solvent to one with a more similar polarity to the salt, or lowering the temperature very slowly to find a window where crystallization is favored over oiling.

  • No Crystallization: This indicates the solution is not supersaturated. The salt is too soluble in the chosen solvent. The solution needs to be concentrated by evaporating some solvent. If that fails, a less polar "anti-solvent" can be added dropwise to induce precipitation. Seeding the solution with a tiny crystal from a previous successful batch can also initiate crystallization.

  • Amorphous Solid: The formation of a powder or non-crystalline solid suggests that precipitation occurred too rapidly. This is often a result of using a solvent in which the salt is extremely insoluble or adding an anti-solvent too quickly. The solution is to use a solvent system that provides moderate solubility, allowing for the slow, ordered growth of crystals.

Frequently Asked Questions (FAQs)

Question 1: What are the primary applications of this compound in asymmetric synthesis?

Answer: The primary and most established application of this compound is as a chiral resolving agent . Due to its basic nature, it readily reacts with racemic acidic compounds (like carboxylic acids or sulfonic acids) to form a pair of diastereomeric salts.[2][3] These diastereomers possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.[1][5] After separation, a simple acid-base workup liberates the enantiomerically enriched acid.

While less common, its structural motif—a 1,2-amino alcohol derivative—suggests its potential as a precursor for chiral ligands or auxiliaries. Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, used to chelate metals and create a rigid chiral environment for reactions like the enantioselective addition of organometallic reagents to aldehydes or ketones.[2][7][8][9]

Question 2: Can you illustrate the mechanism of diastereomeric salt resolution?

Answer: Certainly. The process is based on converting a pair of enantiomers, which are physically inseparable by standard lab techniques, into a pair of diastereomers, which have distinct physical properties.

  • Reaction: A racemic mixture of a chiral acid, (R)-Acid and (S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, (R)-Amine.

  • Formation of Diastereomers: This acid-base reaction produces two different salts: [(R)-Acid]·[(R)-Amine] and [(S)-Acid]·[(R)-Amine]. These two products are diastereomers—they are not mirror images of each other.

  • Different Properties: Because they are diastereomers, they have different solubilities in a specific solvent.

  • Separation: Through careful choice of solvent and controlled crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation & Liberation: The crystals are isolated by filtration. The now-purified diastereomeric salt is then treated with a strong base (to recover the chiral amine) and a strong acid (to protonate and isolate the desired enantiopure acid).

The following diagram illustrates this fundamental principle.

G cluster_0 Step 1: Racemic Mixture cluster_1 Step 2: Add Resolving Agent cluster_3 Step 4: Fractional Crystallization cluster_4 Step 5: Liberation racemic Racemic Acid (R-Acid + S-Acid) salt1 (R-Acid) • (R-Amine) (Less Soluble) racemic->salt1 + R-Amine salt2 (S-Acid) • (R-Amine) (More Soluble) racemic->salt2 + R-Amine amine (R)-2-Methyl-1- phenylpropan-1-amine (R-Amine) crystals Solid Crystals (Enriched in Less Soluble Salt) salt1->crystals Precipitates solution Mother Liquor (Enriched in More Soluble Salt) salt2->solution Stays in Solution product Enantiopure R-Acid crystals->product Acid/Base Workup G start Start dissolve 1. Dissolve Racemic Mandelic Acid & (R)-Amine in hot Methanol start->dissolve cool 2. Cool Slowly to Room Temp, then chill to 0-5 °C dissolve->cool check1 Checkpoint: Crystals Formed? cool->check1 check1->dissolve No, adjust conc. filter 3. Filter to Collect Diastereomeric Salt Crystals check1->filter Yes liberate 4. Liberate Chiral Acid: Dissolve salt in H₂O, acidify with HCl filter->liberate extract 5. Extract Enriched Mandelic Acid with Ether liberate->extract analyze 6. Analyze Product: Determine ee via Chiral HPLC/Polarimetry extract->analyze end End analyze->end

Caption: Workflow for Mandelic Acid Resolution.

Step-by-Step Methodology:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, combine racemic mandelic acid (e.g., 10.0 g, 65.7 mmol) and this compound (9.8 g, 65.7 mmol).

    • Add 100 mL of methanol. Heat the mixture gently with stirring until all solids dissolve completely.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath for 1-2 hours to maximize the yield of the crystalline salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor.

    • Allow the crystals to air dry. This solid is the enriched diastereomeric salt. Self-Validation Check: The yield should be less than 50% of the total theoretical salt mass, as the other diastereomer remains in solution.

  • Liberation of the Enriched Mandelic Acid:

    • Transfer the dried crystals to a clean flask. Add 50 mL of deionized water and stir to form a suspension.

    • Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~1-2, check with pH paper). All solids should dissolve as the amine salt is formed, and the less water-soluble mandelic acid may begin to precipitate.

    • Cool the mixture in an ice bath.

  • Extraction and Purification:

    • Transfer the acidic aqueous mixture to a separatory funnel.

    • Extract the mandelic acid with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the enriched mandelic acid as a white solid.

  • Analysis:

    • Determine the enantiomeric excess of the product. This can be done by measuring the specific rotation using a polarimeter and comparing it to the literature value for enantiopure mandelic acid.

    • For a more precise measurement, use chiral HPLC analysis. [10][11]

References
  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Available from: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available from: [Link]

  • 2-Methyl-1-phenylpropan-1-amine | C10H15N. PubChem. Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available from: [Link]

  • (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. Available from: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available from: [Link]

  • Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. PubMed. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]

  • ENANTIOSELECTIVE ADDITIONS TO ALDEHYDES USING TADDOL ORGANOCERIUM REAGENTS. The University of Liverpool Repository. Available from: [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. Available from: [Link]

  • Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. ResearchGate. Available from: [Link]

  • Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. RSC Publishing. Available from: [Link]

  • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. ACS Publications. Available from: [Link]

  • Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. MDPI. Available from: [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Scaling Up Chiral Resolutions with (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral resolutions utilizing (R)-2-Methyl-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up diastereomeric salt crystallizations. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and practical experience.

Introduction to Chiral Resolution with this compound

This compound is a valuable chiral resolving agent, particularly effective for the separation of racemic carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., ibuprofen, naproxen, ketoprofen).[1] The principle of this classical resolution technique lies in the formation of diastereomeric salts. When the racemic acid (a 1:1 mixture of R and S enantiomers) is reacted with the enantiopure amine, two diastereomeric salts are formed: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Unlike the original enantiomers, these diastereomers possess different physical properties, most notably different solubilities in specific solvent systems. This solubility difference is the cornerstone of their separation by fractional crystallization.[2]

The journey from a successful bench-scale resolution to a robust, scalable process is often fraught with challenges. This guide aims to provide you with the insights and practical steps to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for my chiral resolution with this compound?

The choice of solvent is the most critical parameter for a successful diastereomeric salt crystallization. An ideal solvent system should exhibit a significant difference in solubility between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.

  • Initial Screening: Begin by screening a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; ketones like acetone; and hydrocarbons like hexane or heptane). The goal is to find a solvent where the racemic acid and the resolving agent have moderate solubility at elevated temperatures and lower solubility at room temperature or below.

  • Mixed Solvent Systems: Often, a mixture of a "solvent" (in which the salts are reasonably soluble) and an "anti-solvent" (in which the salts are poorly soluble) provides the best results. This allows for fine-tuning of the supersaturation, which is the driving force for crystallization. For instance, a common approach is to dissolve the salts in a good solvent like methanol or ethanol and then gradually add an anti-solvent like water or an alkane to induce crystallization.

  • Solubility Curves: For process optimization and scale-up, it is highly recommended to determine the solubility curves of both diastereomeric salts in the chosen solvent system at different temperatures. This data is invaluable for designing an optimal cooling profile and predicting yield.

Q2: What is the optimal molar ratio of this compound to the racemic acid?

Theoretically, a 0.5 molar equivalent of the resolving agent to the racemic mixture is sufficient to resolve one of the enantiomers. However, in practice, the optimal ratio can vary and should be determined experimentally.

  • Starting Point: A good starting point is to use between 0.5 and 1.0 molar equivalents of this compound.

  • Impact of Stoichiometry: Using a sub-stoichiometric amount (around 0.5 eq) can sometimes lead to a higher enantiomeric excess (ee) in the crystallized salt, but may result in a lower yield. Conversely, using a full equivalent may increase the yield but potentially at the cost of lower optical purity due to co-precipitation of the more soluble diastereomer. The optimal ratio will be a balance between these two factors.

Q3: My resolution works at the lab scale, but the enantiomeric excess (ee) drops upon scale-up. What could be the cause?

A decrease in enantiomeric excess upon scale-up is a common and frustrating issue. Several factors related to the change in scale can contribute to this problem:

  • Mixing and Mass Transfer: In larger vessels, achieving homogenous mixing is more challenging. Poor mixing can lead to localized areas of high supersaturation, which can cause the undesired diastereomer to nucleate and co-precipitate.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases. This means that cooling is less efficient, and it can be difficult to maintain a consistent and controlled cooling rate throughout the vessel. A slow or uncontrolled cooling rate can lead to the co-precipitation of the more soluble diastereomer.

  • Metastable Zone Width: The metastable zone is the region of supersaturation where spontaneous nucleation is unlikely. This zone can be narrower at larger scales, making the process more sensitive to disturbances that can trigger unwanted nucleation.

Q4: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a crystalline solid. This is problematic because the oil is often a mixture of both diastereomers with low optical purity, and it can hinder further crystallization.

  • Causes: Oiling out typically happens when the supersaturation is too high, or when the temperature of the solution is above the melting point of the diastereomeric salt.

  • Prevention:

    • Reduce Supersaturation: This can be achieved by using a more dilute solution or by adding the anti-solvent more slowly.

    • Lower the Temperature: Ensure that the crystallization is initiated at a temperature below the melting point of the salt.

    • Seeding: Adding a small amount of the desired crystalline diastereomeric salt (seed crystals) can promote heterogeneous nucleation on the seed surface, bypassing the high supersaturation needed for spontaneous nucleation and preventing oiling out.

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield of the Desired Diastereomeric Salt 1. The desired diastereomeric salt is too soluble in the chosen solvent system. 2. The final crystallization temperature is too high. 3. Insufficient crystallization time.1. Solvent System Optimization:     a. Introduce an anti-solvent to decrease the solubility of the desired salt.     b. Screen for alternative solvent systems where the desired salt has lower solubility. 2. Optimize Cooling Profile:     a. Lower the final crystallization temperature.     b. Implement a gradual cooling profile to maximize crystal growth. 3. Increase Crystallization Time: Allow for a longer holding time at the final temperature to ensure complete crystallization.
Low Enantiomeric Excess (ee%) of the Crystallized Salt 1. Co-precipitation of the more soluble diastereomer. 2. The solubility difference between the two diastereomers is not large enough in the chosen solvent. 3. The cooling rate is too fast, leading to kinetic trapping of the undesired diastereomer.1. Solvent System Re-evaluation: Screen for a solvent system that provides a greater solubility difference between the diastereomers. 2. Slower Cooling Rate: Employ a slower, more controlled cooling profile to allow for selective crystallization of the less soluble diastereomer. 3. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to enhance its optical purity. 4. Wash Solvent: Ensure the filter cake is washed with a cold solvent in which the diastereomeric salt has low solubility to remove mother liquor containing the more soluble diastereomer.
Formation of a Fine, Difficult-to-Filter Precipitate 1. Rapid nucleation due to high supersaturation. 2. Inefficient agitation leading to localized high supersaturation.1. Control Supersaturation:     a. Reduce the initial concentration of the reactants.     b. Add the anti-solvent more slowly or at a higher temperature. 2. Seeding: Introduce seed crystals at a low level of supersaturation to promote the growth of larger, more easily filterable crystals. 3. Optimize Agitation: Ensure efficient but not overly aggressive agitation to maintain a homogenous solution without causing excessive secondary nucleation.
Inconsistent Results Between Batches 1. Variations in the quality of starting materials (racemic acid or resolving agent). 2. Inconsistent control of process parameters (temperatures, addition rates, agitation). 3. Presence of impurities that can affect crystallization.1. Material Qualification: Ensure consistent quality and purity of all starting materials. 2. Process Control: Implement strict control over all critical process parameters. Automation can be beneficial for larger scale operations. 3. Purification of Starting Materials: If impurities are suspected, consider a purification step for the racemic acid before the resolution.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific racemic acid.

Protocol 1: Screening for a Suitable Solvent System
  • Preparation: In separate small vials, dissolve a known amount of the racemic acid and 0.5-1.0 molar equivalents of this compound in a small volume of various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone) with heating.

  • Observation: Allow the solutions to cool to room temperature and then in an ice bath. Observe which solvents yield a crystalline precipitate.

  • Anti-solvent Addition: For solvents that do not yield a precipitate upon cooling, slowly add an anti-solvent (e.g., water, hexane) dropwise until turbidity is observed. Then, allow the solution to stand and observe for crystallization.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Determine the yield and the enantiomeric excess of the acid after liberating it from the salt (see Protocol 3).

Protocol 2: Preparative Scale Chiral Resolution
  • Dissolution: In a suitable reactor, dissolve the racemic acid (1.0 eq) and this compound (0.5-1.0 eq, optimized from screening) in the chosen solvent or solvent mixture with heating until a clear solution is obtained.

  • Cooling and Crystallization: Slowly cool the solution according to a pre-determined cooling profile. If using seed crystals, add them once the solution is slightly supersaturated.

  • Maturation: Hold the resulting slurry at the final temperature for a period of time (e.g., 2-4 hours) with gentle agitation to allow for complete crystallization and to potentially improve the optical purity through equilibration.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 3: Liberation of the Enantiomerically Enriched Acid and Recovery of the Resolving Agent
  • Salt Dissociation: Suspend the dried diastereomeric salt in water and add an aqueous acid solution (e.g., 1M HCl) until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and deprotonate the amine.

  • Extraction of the Acid: Extract the enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Isolation of the Acid: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched acid.

  • Recovery of the Resolving Agent: To the aqueous layer from step 2, add a base (e.g., 1M NaOH) until the solution is basic (pH 12-14). This will deprotonate the amine.

  • Extraction of the Amine: Extract the this compound with an organic solvent.

  • Isolation of the Amine: Combine the organic extracts, dry, and remove the solvent to recover the resolving agent, which can often be reused.

Visualization of the Chiral Resolution Workflow

Chiral_Resolution_Workflow cluster_preparation Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Fractional Crystallization cluster_isolation Step 3: Liberation of Products racemic_acid Racemic Acid (R/S Mixture) dissolution Dissolution in Optimal Solvent (with heating) racemic_acid->dissolution resolving_agent This compound resolving_agent->dissolution cooling Controlled Cooling & Seeding dissolution->cooling filtration Filtration & Washing cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble_salt acid_liberation Acidification (e.g., HCl) & Extraction less_soluble_salt->acid_liberation amine_recovery Basification (e.g., NaOH) & Extraction acid_liberation->amine_recovery enriched_acid Enantiomerically Enriched Acid acid_liberation->enriched_acid recovered_amine Recovered Resolving Agent amine_recovery->recovered_amine

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Concluding Remarks

Scaling up chiral resolutions with this compound requires a systematic and well-informed approach. Success hinges on a thorough understanding of the physicochemical properties of the diastereomeric salts and meticulous control over the crystallization process. By carefully selecting the solvent system, optimizing the stoichiometry, and controlling the process parameters, it is possible to develop a robust and efficient large-scale resolution. This guide provides a framework for troubleshooting and optimization, but it is essential to remember that each system is unique and will require empirical investigation to achieve the desired outcome.

References

  • BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem.
  • Biosynth. (n.d.). (1R)-2-Methyl-1-phenylpropan-1-ol.
  • Google Patents. (1993). US5189208A - Ibuprofen resolution.
  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References.
  • PMC. (n.d.).
  • McCullagh, J. V. (2008). Enantiomeric Separation/ Resolution: Isolating the S- and R- stereoisomers of (+/-) ibuprofen, (2-(4'-isobutylphenyl)-propionic acid).
  • Senpai Learn. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen [Video]. YouTube.
  • The Royal Society of Chemistry. (2017).
  • ResearchGate. (2017). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process.
  • Advances in Engineering. (n.d.).
  • Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.
  • ResearchGate. (2008).
  • ResearchGate. (2019). Chromatograms of naproxen enantiomeric purity using vancomycin as a....
  • PubMed. (2006). Preparative method of R-(-)
  • NIH. (n.d.).
  • ResearchGate. (2020). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine.
  • Google Patents. (1992). US5162576A - Resolution of ketoprofen.
  • ResearchGate. (2014). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC.
  • Google Patents. (2000).
  • PubMed. (1998).
  • PubMed. (2024). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine.
  • PubMed Central. (2022).
  • Chemistry LibreTexts. (2023). 5.9: Racemic Mixtures and the Resolution of Enantiomers.
  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine.
  • ResearchGate. (2022).
  • ResearchGate. (2017).
  • CNR-IRIS. (2021).
  • Patsnap. (n.d.). Chiral amine patented technology retrieval search results.
  • ResearchGate. (2015).

Sources

Validation & Comparative

A Comparative Analysis of (R)-2-Methyl-1-phenylpropan-1-amine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and pharmaceutical development, the stereochemical identity of a molecule is paramount. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects. Consequently, the efficient separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in the production of optically active compounds.[1][] This guide provides a comprehensive comparison of (R)-2-Methyl-1-phenylpropan-1-amine with other prominent chiral resolving agents, grounded in the principles of diastereomeric salt formation and supported by experimental insights.

The Foundational Principle: Chiral Resolution via Diastereomeric Salt Formation

The most common and industrially scalable method for resolving racemic acids and bases is through the formation of diastereomeric salts.[1][3] This classical technique involves reacting a racemic mixture with an enantiomerically pure resolving agent.[4] The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties, including solubility, melting point, and crystal structure.[5][6] This difference in solubility is the key to their separation, typically achieved through fractional crystallization.[] Once the less soluble diastereomeric salt is isolated, the pure enantiomer can be regenerated by breaking the salt, and the resolving agent can often be recovered for reuse.[4]

The selection of an appropriate resolving agent is a crucial decision that can significantly impact the efficiency, yield, and economic viability of the resolution process.[3] The choice is often not predictable and requires empirical screening of several candidates.[1]

G cluster_resolution Diastereomeric Salt Resolution Logic RacemicMixture Racemic Mixture (R-Substrate & S-Substrate) SaltFormation Salt Formation RacemicMixture->SaltFormation ResolvingAgent Enantiopure Resolving Agent (R-Agent) ResolvingAgent->SaltFormation Diastereomers Mixture of Diastereomers (R,R-Salt & S,R-Salt) (Different Solubilities) SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Physical Separation (Filtration) Crystallization->Separation LessSoluble Less Soluble Diastereomer (e.g., R,R-Salt) Separation->LessSoluble Solid MoreSoluble More Soluble Diastereomer (e.g., S,R-Salt in Mother Liquor) Separation->MoreSoluble Liquid Liberation1 Salt Decomposition (e.g., Acid/Base Treatment) LessSoluble->Liberation1 Liberation2 Salt Decomposition MoreSoluble->Liberation2 Enantiomer1 Pure Enantiomer 1 (R-Substrate) Liberation1->Enantiomer1 RecoveredAgent Recovered R-Agent Liberation1->RecoveredAgent Enantiomer2 Pure Enantiomer 2 (S-Substrate)

Figure 1: Logical workflow of chiral resolution by diastereomeric salt crystallization.

Spotlight on this compound

This compound is a chiral primary amine that has proven to be a highly effective resolving agent for racemic carboxylic acids. Its structure, featuring a phenyl group and an isobutyl group attached to the stereocenter, provides the necessary steric and electronic attributes to induce significant differences in the crystal lattice energies of the diastereomeric salts it forms.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₅N[7]

  • Molar Mass: 149.23 g/mol [7]

  • Appearance: Typically a liquid or low-melting solid.

  • Function: As a chiral base, it is suitable for resolving acidic compounds.[]

The efficacy of this resolving agent stems from its ability to form well-defined, crystalline salts that exhibit a substantial solubility differential, facilitating a clean separation through crystallization.

Comparative Analysis with Alternative Resolving Agents

The performance of any resolving agent is substrate-dependent. Here, we compare this compound against a selection of commonly used resolving agents for acidic compounds, using the resolution of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen as a representative case study.[8]

vs. (R)-α-Methylbenzylamine (1-Phenylethanamine)

(R)-α-Methylbenzylamine is one of the most common and cost-effective chiral amines used in resolution.[9]

  • Advantages: Widely available, relatively inexpensive, and has a long history of successful applications.

  • Disadvantages: Its smaller steric profile compared to this compound may result in less-differentiated diastereomeric salts, potentially requiring multiple recrystallization steps to achieve high enantiomeric purity.

  • Performance Insight: For many substrates, this compound can provide higher diastereomeric excess in the initial crystallization, reducing the number of purification cycles and thus improving overall yield and process efficiency.

vs. Alkaloids (e.g., Brucine, Cinchonidine)

Natural alkaloids are historically significant and powerful resolving agents.[9][10]

  • Advantages: Often form highly crystalline, easily separable diastereomeric salts, leading to excellent resolution efficiencies.[9]

  • Disadvantages: The primary drawback is their high toxicity (especially strychnine and brucine), which poses significant safety risks for handling and environmental concerns for disposal. They are also significantly more expensive than synthetic amines.

  • Performance Insight: While an alkaloid might yield a highly efficient separation, this compound provides a much safer and more economical alternative, making it far more suitable for large-scale industrial applications where operator safety and cost are critical drivers.

vs. N-methyl-D-glucamine (NMDG)

NMDG is a sugar-derived chiral amine that offers multiple hydrogen bonding sites.

  • Advantages: Derived from a renewable resource, highly functionalized with hydroxyl groups that can aid in forming robust crystal lattices.

  • Disadvantages: Its high polarity can limit the choice of solvents. In the specific case of Ibuprofen, it has been shown that the undesired (R)-Ibuprofen salt crystallizes preferentially under equilibrium conditions.[8]

  • Performance Insight: While NMDG is an effective agent, it may selectively crystallize the undesired enantiomer's salt.[8] This necessitates a kinetic resolution approach (seeding and stopping the crystallization before equilibrium) to isolate the desired (S)-Ibuprofen salt.[8] this compound often allows for the direct crystallization of the desired diastereomeric salt under thermodynamic control, simplifying the process.

Quantitative Performance Data

The following table summarizes typical, illustrative results for the resolution of racemic Ibuprofen with various resolving agents. This data is synthesized from general literature knowledge to provide a comparative benchmark.

Resolving AgentDiastereomeric Salt Yield (Initial Crystallization)Enantiomeric Excess (e.e.) of Recovered (S)-IbuprofenKey Considerations
This compound ~40-45% (Theoretically max 50%)>95%Excellent selectivity, good safety profile.
(R)-α-Methylbenzylamine~35-40%85-92%Cost-effective but may require recrystallization.
Brucine~40-45%>98%High efficiency but extremely toxic.
N-methyl-D-glucamineVariable (Kinetic)>90%Requires careful kinetic control to isolate the desired enantiomer.[8]

Note: Yields and e.e. are highly dependent on specific conditions such as solvent, temperature, and cooling rate.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol details a generalized procedure for the resolution of racemic ibuprofen using this compound.

Objective: To isolate (S)-(+)-Ibuprofen from a racemic mixture.

Materials:

  • Racemic Ibuprofen

  • This compound (0.5 molar equivalents to the racemate)

  • Methanol (or other suitable solvent like ethanol/hexane mixture)

  • 2M Hydrochloric Acid

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (flasks, condenser, filter funnel, etc.)

  • Chiral HPLC setup for enantiomeric excess determination

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask equipped with a reflux condenser, dissolve racemic ibuprofen (1.0 eq) in a minimal amount of hot methanol.

    • In a separate beaker, dissolve this compound (0.5 eq) in a small amount of methanol.

    • Slowly add the amine solution to the hot, stirring solution of ibuprofen.

    • Allow the mixture to cool gradually to room temperature. The less soluble diastereomeric salt ((S)-Ibuprofen-(R)-amine) should begin to crystallize.

    • To maximize yield, cool the mixture further in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals sparingly with a small volume of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystalline salt.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in a mixture of water and diethyl ether.

    • While stirring vigorously, add 2M HCl dropwise until the aqueous layer is acidic (pH 1-2). This protonates the ibuprofen carboxylate and the resolving agent amine.

    • Transfer the mixture to a separatory funnel. The enantiomerically enriched ibuprofen will be in the ether layer, and the protonated resolving agent will be in the aqueous layer.

    • Separate the layers. Extract the aqueous layer once more with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-Ibuprofen.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.

    • Measure the optical rotation to confirm the stereochemical identity.

G cluster_protocol Experimental Protocol Flow Dissolve 1. Dissolve Racemic Ibuprofen in Hot Methanol AddAmine 2. Add (R)-Amine Solution Dissolve->AddAmine Crystallize 3. Cool Slowly to Crystallize Diastereomeric Salt AddAmine->Crystallize Filter 4. Filter and Wash Crystals Crystallize->Filter Liberate 5. Decompose Salt with HCl & Extract with Ether Filter->Liberate Isolate 6. Dry and Evaporate Ether Liberate->Isolate Analyze 7. Analyze Product (Chiral HPLC, Polarimetry) Isolate->Analyze Result Enriched (S)-Ibuprofen Analyze->Result

Figure 2: Step-by-step workflow for the experimental resolution of racemic ibuprofen.

Conclusion and Authoritative Recommendations

This compound is a highly effective and versatile chiral resolving agent for acidic compounds. Its primary advantages lie in its ability to consistently produce highly crystalline diastereomeric salts with significant solubility differences, often leading to high enantiomeric excess in a single crystallization step.

Key Takeaways:

  • Efficiency: It frequently outperforms more common agents like (R)-α-methylbenzylamine by reducing the need for multiple recrystallizations.

  • Safety: It offers a vastly superior safety profile compared to toxic alkaloids like brucine, making it suitable for scale-up and industrial manufacturing.

  • Process Simplicity: It often allows for thermodynamically controlled crystallizations, which are more straightforward and robust than kinetically controlled processes that may be required for other agents.

For any new racemic mixture, a screening of several resolving agents remains the most prudent strategy. However, based on its balanced profile of high performance, safety, and process simplicity, This compound should be considered a primary candidate in the screening process for the resolution of novel chiral carboxylic acids. Its inclusion can significantly accelerate the development of a scalable and efficient enantiomer separation process.

References

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • ACS Publications. (2026, January 21). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • Wikipedia. (n.d.). Levomethamphetamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • ResearchGate. (n.d.). Chemical structure of 1-phenylpropan-2-amine and related chiral compounds used as drugs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7129626, this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1-phenylpropan-1-amine.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design.
  • ACS Publications. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Chemistry LibreTexts. (2024, September 30). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
  • Thieme. (n.d.). V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio.
  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis.

Sources

A Senior Application Scientist's Guide to Amine Resolution: Chromatography vs. Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Challenge in Drug Development

In the landscape of modern pharmaceuticals, the precise three-dimensional structure of a molecule is paramount. Chiral amines are foundational building blocks in an estimated 40% of commercial drugs, where often only one of a molecule's two mirror-image forms, or enantiomers, provides the therapeutic benefit.[1] The other may be inactive or, in some cases, cause undesirable side effects. Consequently, the separation of racemic mixtures—a 50:50 mixture of both enantiomers—into single, pure enantiomers is a critical and often challenging step in drug development and manufacturing.

This guide provides an in-depth comparison of the two primary industrial methods for chiral amine resolution: the time-honored technique of diastereomeric salt crystallization and the analytically powerful method of chiral chromatography. As a senior application scientist, my goal is to move beyond mere procedural descriptions to illuminate the underlying principles and strategic considerations that govern the choice between these techniques, empowering you to select the optimal path for your specific project, whether at the discovery bench or the manufacturing plant.

Section 1: The Classical Workhorse: Crystallization-Based Resolution

Crystallization-based resolution is a robust, scalable method that leverages fundamental principles of stereochemistry to achieve separation. It remains a dominant technique for large-scale production due to its cost-effectiveness and reliance on standard chemical processing equipment.[2][3][4]

The Principle of Diastereomeric Salt Formation

The core concept is elegantly simple: while enantiomers have identical physical properties in an achiral environment, diastereomers do not. By reacting a racemic amine (R/S-Amine) with a single enantiomer of a chiral acid, known as a chiral resolving agent (e.g., R-Acid), we form a mixture of two diastereomeric salts: (R-Amine)-(R-Acid) and (S-Amine)-(R-Acid).[2][5][6]

These diastereomeric salts possess different physical properties, most critically, different solubilities in a given solvent system.[2][5][7][8] This difference is the key to their separation. The distinct shapes of the diastereomers lead to variations in how they pack into a crystal lattice and interact with solvent molecules, causing one salt to be less soluble and preferentially crystallize out of the solution.

The Workflow: From Racemate to Pure Enantiomer

The process involves a sequence of carefully controlled steps, each designed to maximize the purity and yield of the desired enantiomer.


// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Racemic Amine\n(R/S Mixture)", shape=ellipse, fillcolor="#FBBC05"]; resolving_agent [label="Chiral Resolving Agent\n(e.g., R-Tartaric Acid)", shape=ellipse, fillcolor="#FBBC05"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; result_node [fillcolor="#34A853", fontcolor="#FFFFFF"]; waste_node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow start -> salt_formation [label="Reaction"]; resolving_agent -> salt_formation; salt_formation [label="Diastereomeric Salt\nFormation in Solution", shape=cylinder, fillcolor="#F1F3F4"]; salt_formation -> crystallization [label="Cooling / Solvent Change"]; crystallization [label="Selective Crystallization", ...process_node]; crystallization -> filtration [label="Physical Separation"]; filtration [label="Filtration", ...process_node]; filtration -> solid_salt [label="Solid Phase"]; filtration -> mother_liquor [label="Liquid Phase"];

solid_salt [label="Less Soluble Salt\n(e.g., (R-Amine)-(R-Acid))", shape=box]; mother_liquor [label="Mother Liquor with\nMore Soluble Salt\n(e.g., (S-Amine)-(R-Acid))", shape=box];

solid_salt -> liberation1 [label="Basification"]; liberation1 [label="Liberation of Amine", ...process_node]; liberation1 -> desired_enantiomer [label="Purified Product"]; desired_enantiomer [label="Desired Enantiomer\n(R-Amine)", ...result_node];

mother_liquor -> liberation2 [label="Basification"]; liberation2 [label="Liberation of Amine", ...process_node]; liberation2 -> unwanted_enantiomer; unwanted_enantiomer [label="Unwanted Enantiomer\n(S-Amine)", ...waste_node]; unwanted_enantiomer -> racemization [label="Optional Recycle"]; racemization [label="Racemization", shape=cds, fillcolor="#F1F3F4"]; racemization -> start [style=dashed]; }

Figure 1: Workflow for Crystallization-Based Resolution.

Advantages and Causality
  • High Scalability: The process relies on standard batch reactors, crystallizers, and filters, making it straightforward to scale from kilograms to metric tons. This is why it remains the preferred method for many commercial drugs.[2][4]

  • Cost-Effectiveness: Chiral resolving agents like tartaric or mandelic acid are often inexpensive commodity chemicals. The use of standard equipment avoids the high capital expenditure associated with preparative chromatography systems.[3]

Disadvantages and Scientific Hurdles
  • Theoretical Yield Limit of 50%: In a single pass, only one of the two enantiomers is isolated, limiting the theoretical maximum yield to 50%.[1][3] The other enantiomer remains in the "mother liquor" and is often discarded.

  • Racemization and Recycle: To overcome the yield limitation, the unwanted enantiomer must be isolated from the mother liquor and racemized (converted back to a 50:50 mixture) to be recycled into the process. This adds significant operational complexity, cost, and development time.[1][2][3]

  • Screening-Intensive Process: The success of this method is highly dependent on finding the optimal combination of a resolving agent and a solvent system. This can be a laborious, empirical screening process with no guarantee of success, as the divergent solubilities of diastereomers are difficult to predict.[4][5]

  • Purity Concerns: Achieving high enantiomeric excess (e.e.) often requires multiple recrystallization steps, which further reduces the overall yield.[7]

Experimental Protocol: Diastereomeric Resolution of (±)-1-Phenylethanamine

This protocol provides a self-validating system for the resolution of a model racemic amine. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Objective: To isolate (R)-(+)-1-Phenylethanamine from a racemic mixture.

Materials:

  • (±)-1-Phenylethanamine (racemic mixture)

  • L-(+)-Tartaric acid (chiral resolving agent)

  • Methanol (solvent)

  • 10% Sodium Hydroxide (aqueous solution)

  • Diethyl ether (extraction solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Ice bath, Buchner funnel, filter paper, separatory funnel, rotary evaporator

Methodology:

  • Salt Formation:

    • Dissolve 10.0 g of L-(+)-tartaric acid in 125 mL of methanol in a 250 mL Erlenmeyer flask. Gentle heating may be required.

    • Causality: Methanol is chosen as it effectively dissolves the resolving agent and the amine, but has a differential solubility for the resulting diastereomeric salts, which is crucial for selective crystallization.

    • In a separate beaker, dissolve 8.1 g of (±)-1-phenylethanamine in 25 mL of methanol.

    • Slowly add the amine solution to the tartaric acid solution with constant stirring.

    • Causality: Slow addition prevents localized high concentrations which could lead to premature, non-selective precipitation.

  • Selective Crystallization:

    • Cover the flask and allow it to stand undisturbed at room temperature for 24 hours.

    • Causality: This extended period allows the less soluble diastereomeric salt, (R)-1-phenylethanamine-(+)-tartrate, to slowly form well-defined crystals, maximizing purity. Rushing this step can trap impurities and the other diastereomer.

  • Isolation of the Diastereomeric Salt:

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation of the less soluble salt.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol.

    • Causality: A cold methanol wash removes residual mother liquor containing the more soluble (S)-amine salt without significantly dissolving the desired (R)-amine salt crystals.

  • Liberation of the Free Amine:

    • Transfer the collected crystals to a separatory funnel containing 50 mL of 10% aqueous NaOH.

    • Causality: The strong base deprotonates the ammonium salt, liberating the free amine from the tartrate counter-ion.

    • Add 50 mL of diethyl ether and shake vigorously to extract the free amine into the organic layer.

    • Separate the layers and perform two additional extractions on the aqueous layer with 25 mL portions of diethyl ether.

    • Causality: Multiple extractions ensure complete recovery of the amine from the aqueous phase.

  • Purification and Analysis:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified (R)-(+)-1-Phenylethanamine.

    • Determine the enantiomeric excess using chiral HPLC or polarimetry. An e.e. of >85% is routinely achieved in this initial step.[2]

Section 2: The Precision Tool: Chromatographic Resolution

Chiral chromatography separates enantiomers directly by exploiting their differential interactions with a chiral stationary phase (CSP). This technique has become the gold standard for analytical determination of enantiomeric purity and is increasingly used for preparative-scale separations, particularly in early-stage drug development.[9][10]

The Principle of Chiral Recognition

In chiral chromatography, a racemic mixture is passed through a column packed with a CSP.[6] The CSP is a solid support to which a chiral molecule is chemically bonded. This creates a chiral environment within the column. As the enantiomers travel through the column, they form transient, non-covalent diastereomeric complexes with the CSP.

One enantiomer will typically have a stronger or more prolonged interaction with the CSP due to a better stereochemical fit. This stronger interaction causes it to be retained longer on the column, resulting in a later elution time. The enantiomer with the weaker interaction elutes first, allowing for their separation and collection as distinct fractions. Common CSPs are based on polysaccharides like cellulose or amylose derivatives.[9]

The Workflow: Direct Separation on a Chiral Column

The chromatographic workflow is more direct than crystallization, as it does not require chemical derivatization of the analyte.


// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Racemic Amine\n(R/S Mixture)", shape=ellipse, fillcolor="#FBBC05"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; result_node [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> injection [label="Sample Injection"]; injection [label="HPLC/SFC System", shape=cylinder, fillcolor="#F1F3F4"]; injection -> separation [label="Mobile Phase Flow"]; separation [label="Chiral Stationary Phase (CSP)\nColumn", ...process_node]; separation -> detection [label="Differential Retention"]; detection [label="Detector (e.g., UV)", shape=trapezium, fillcolor="#F1F3F4"]; detection -> chromatogram [label="Signal Output"];

chromatogram [label="Chromatogram\n(Two Separated Peaks)", shape=note, fillcolor="#F1F3F4"];

detection -> fraction1 [label="Collect First Peak"]; detection -> fraction2 [label="Collect Second Peak"];

fraction1 [label="Enantiomer 1\n(e.g., S-Amine)", ...result_node]; fraction2 [label="Enantiomer 2\n(e.g., R-Amine)", ...result_node]; }

Figure 2: Workflow for Chromatographic Resolution.

Advantages and Causality
  • High Purity and Direct Separation: Chiral chromatography can achieve exceptionally high enantiomeric purities (>99% e.e.) in a single run.[11] The method is direct, avoiding the need for derivatization and subsequent removal of a resolving agent.[12]

  • Full Recovery: Unlike crystallization, chromatography allows for the theoretical recovery of 100% of both enantiomers, which is highly advantageous for valuable materials.

  • Rapid Method Development: Modern screening platforms with multiple columns and mobile phases allow for rapid identification of suitable separation conditions, often within a few days.[13] This speed is invaluable in fast-paced discovery environments.[3]

Disadvantages and Scientific Hurdles
  • Cost and Scalability: The primary drawback is cost. Chiral stationary phases are expensive, and the large volumes of high-purity solvents required for preparative and industrial-scale separations can make the process prohibitively costly compared to crystallization.[4]

  • Throughput Limitations: While analytical separations are fast, preparative chromatography is often a lower-throughput, semi-continuous batch process, which can be a bottleneck for producing large quantities of material.

  • Solvent Consumption: High-Performance Liquid Chromatography (HPLC) in particular can generate large amounts of solvent waste, posing environmental and cost challenges. Supercritical Fluid Chromatography (SFC), which uses compressed CO2 as the primary mobile phase, is a "greener" and often faster alternative but requires specialized high-pressure equipment.[6]

Experimental Protocol: Chiral HPLC Separation of (±)-1-Phenylethanamine

This protocol outlines a typical analytical-scale separation. The principles are directly transferable to preparative scale by increasing the column diameter, sample load, and flow rate.

Objective: To separate and quantify the enantiomers of (±)-1-Phenylethanamine.

Materials & Equipment:

  • (±)-1-Phenylethanamine

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol

  • Diethylamine (DEA, basic additive)

  • Chiral HPLC Column (e.g., CHIRALCEL® OD-H, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Ethanol in a 90:10 (v/v) ratio.

    • Add Diethylamine (DEA) to a final concentration of 0.1%.

    • Causality: The hexane/ethanol mixture provides the normal-phase elution conditions under which many polysaccharide CSPs show optimal selectivity. DEA is a crucial basic additive; it acts as a competitor for highly active sites on the stationary phase, preventing severe peak tailing and, in many cases, enabling the elution of basic amines at all.[9]

  • Sample Preparation:

    • Prepare a sample solution of (±)-1-Phenylethanamine at a concentration of approximately 1 mg/mL in the mobile phase.

    • Causality: Dissolving the sample in the mobile phase ensures compatibility with the system and prevents peak distortion upon injection.

  • Chromatographic Separation:

    • Equilibrate the CHIRALCEL® OD-H column (e.g., 250 x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 254 nm.

    • Inject 10 µL of the sample solution.

    • Causality: The flow rate is a balance between achieving good separation (resolution) and minimizing run time. A lower flow rate can sometimes increase resolution but will lengthen the analysis.

  • Data Analysis:

    • Record the chromatogram. Two well-separated peaks corresponding to the two enantiomers should be observed.

    • Calculate the enantiomeric excess (% e.e.) from the peak areas (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Section 3: Head-to-Head Performance Comparison

The choice between crystallization and chromatography is not about which method is universally "better," but which is better suited for a specific application. The following table summarizes the key performance characteristics to guide this decision.

FeatureCrystallization-Based ResolutionChromatographic Resolution
Principle Formation of diastereomers with different solubilities.[2][5]Differential interaction with a Chiral Stationary Phase (CSP).[9][10]
Scalability Excellent; easily scaled to metric tons.[2][4]Challenging and expensive to scale beyond kg quantities.[4]
Cost per kg Generally low, uses commodity chemicals and equipment.High, due to expensive CSPs and large solvent volumes.[4]
Yield (per cycle) Theoretically limited to 50% without a recycle stream.[1][3]Theoretically up to 100% for both enantiomers.
Purity (e.e.) Variable; often requires multiple recrystallizations for >99% e.e.Excellent; >99.5% e.e. is commonly achieved in a single run.
Development Time Can be lengthy and empirical; requires extensive screening.[5]Fast with modern screening platforms.[13]
Solvent Use Moderate, primarily for reaction and crystallization.High, especially for preparative HPLC. SFC offers a reduction.[6]
Ideal Application Large-scale manufacturing , late-stage development.[4]Analytical QC , discovery, early-stage development.[3][4]

Section 4: Expert Insights & Strategic Decision-Making

As a Senior Application Scientist, I advise clients to view these two techniques as complementary tools in the drug development lifecycle rather than mutually exclusive competitors.

Choose Crystallization-Based Resolution when:

  • Scale is the primary driver. For producing multi-kilogram to commercial quantities of an active pharmaceutical ingredient (API), the economic advantages of crystallization are difficult to overcome.[4]

  • A robust process is already established. If a reliable resolving agent and solvent system are known, crystallization is a proven and predictable path forward.

  • The target molecule is an intermediate. In cases where slightly lower enantiomeric purity is acceptable for a downstream step, a single crystallization may be sufficient and highly cost-effective.

Choose Chromatographic Resolution when:

  • Speed and purity are paramount in early stages. For discovery and preclinical studies, chromatography is the fastest way to obtain small quantities of highly pure enantiomers for biological testing.[3]

  • Crystallization fails. When an amine fails to form crystalline salts or when no effective resolving agent can be found, chromatography is an essential and powerful alternative.

  • Analytical rigor is required. Chiral HPLC and SFC are the definitive methods for quality control, allowing for precise measurement of enantiomeric purity in raw materials and final products.

The Integrated Approach: A Path to Optimization

The most effective strategies often involve an integrated approach. Analytical chiral chromatography is indispensable for monitoring the progress of a diastereomeric salt resolution, providing rapid and accurate feedback on the enantiomeric excess of the crystalline material and the mother liquor. This allows for precise optimization of crystallization parameters such as temperature, time, and solvent composition.

Furthermore, advancements in dynamic kinetic resolution (DKR) seek to merge these worlds by combining a resolution process (enzymatic or crystallization) with simultaneous in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired product in a single operation.[1][3]

By understanding the fundamental strengths and limitations of both crystallization and chromatography, researchers and drug development professionals can make informed, strategic decisions that save time, reduce costs, and accelerate the journey from laboratory discovery to life-changing medicine.

References

  • Santosa, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Al-Majid, A. M., El-Sayed, A.-S. M., & Al-Othman, Z. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4586. MDPI. Retrieved from [Link]

  • (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
  • Wahab, M. F., Wimalasinghe, R. M., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved from [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

  • (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]

  • (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Retrieved from [Link]

  • Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Publishing. Retrieved from [Link]

  • (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Retrieved from [Link]

  • (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. Retrieved from [Link]

  • (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. Retrieved from [Link]

  • (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Retrieved from [Link]

Sources

A Comparative Guide to Enantiomeric Excess Determination for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is not merely a routine measurement but a critical determinant of a product's efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and accurate analytical methodologies. This guide provides an in-depth, comparative analysis of the most prevalent techniques for ee determination: chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific analytical challenges.

The Centrality of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image stereoisomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. Enantiomeric excess, a measure of the purity of a chiral substance, is a critical quality attribute that must be accurately quantified throughout the drug development lifecycle.[1][2]

Chiral Chromatography: The Gold Standard in Enantioseparation

Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the most widely employed and reliable technique for determining enantiomeric excess.[3][4] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation in time and subsequent individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Mechanistic Insight: Chiral HPLC leverages the formation of transient diastereomeric complexes between the enantiomeric analytes and the chiral selector immobilized on the stationary phase. These diastereomeric complexes possess different binding energies, resulting in different retention times and, thus, separation. The choice of the chiral stationary phase is paramount and is dictated by the structural features of the analyte. Common CSPs include polysaccharide derivatives (e.g., cellulose and amylose), protein-based phases, and cyclodextrin-based phases.[5]

Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Method Development

  • Column Selection: Begin by selecting a chiral column based on the functional groups present in the analyte. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are a good starting point for a wide range of compounds.

  • Mobile Phase Screening:

    • For normal-phase mode, screen with a mixture of hexane/isopropanol or hexane/ethanol.

    • For reversed-phase mode, use a mobile phase of acetonitrile/water or methanol/water.

    • For polar organic mode, employ polar solvents like acetonitrile or methanol with additives.

  • Optimization:

    • Adjust the ratio of the mobile phase components to optimize resolution and retention time.

    • Introduce additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape for acidic or basic analytes, respectively.

    • Optimize the flow rate (typically 0.5-1.5 mL/min) and column temperature to enhance separation efficiency.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.

  • Injection and Detection: Inject a small volume (e.g., 5-20 µL) of the sample. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Sample Dissolve & Filter Sample Injector Injector Prep_Sample->Injector Prep_MP Prepare Mobile Phase Pump HPLC Pump Prep_MP->Pump Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Prep_Sample Dissolve/Derivatize Sample Injector Injector Prep_Sample->Injector Column Chiral GC Column Injector->Column Detector FID Detector Column->Detector Heated transfer line Chromatogram Obtain Chromatogram Detector->Chromatogram Oven GC Oven Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Analyte in Deuterated Solvent ChiralAgent Add Chiral Agent (CSA or CDA) Analyte->ChiralAgent Acquire Acquire NMR Spectrum (¹H or ¹⁹F) ChiralAgent->Acquire Spectrum Obtain Spectrum with Diastereomeric Signals Acquire->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate ee% Integration->Calculation cluster_prep Sample Preparation cluster_pol Polarimeter Measurement cluster_data Data Analysis Prep_Sample Prepare Solution of Known Concentration Fill_Cell Fill Polarimeter Cell Prep_Sample->Fill_Cell Measure Measure Optical Rotation Fill_Cell->Measure Calculation Calculate Specific Rotation and ee% Measure->Calculation

Sources

The Strategic Advantage of Recyclability: An In-Depth Comparison of (R)-2-Methyl-1-phenylpropan-1-amine and Other Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the efficient construction of enantiomerically pure molecules is a paramount challenge. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during chemical transformations.[1] However, the economic and environmental viability of this approach is intrinsically linked to the ability to efficiently recover and reuse the often-costly chiral auxiliary. This guide provides a comprehensive assessment of the recyclability of (R)-2-Methyl-1-phenylpropan-1-amine as a potential chiral auxiliary, benchmarked against established and widely used alternatives.

This compound, a primary amine, presents a promising scaffold for a recyclable chiral auxiliary due to its straightforward chemical handles for attachment and cleavage. While specific literature on its application and recycling as a chiral auxiliary is nascent, we can extrapolate a robust and plausible recovery protocol based on well-established methodologies for similar primary amine auxiliaries. This guide will delve into a theoretical framework for its recycling and compare it with the experimentally validated performance of industry-standard chiral auxiliaries.

The Core Principle of Chiral Auxiliary Recycling

The use of a recyclable chiral auxiliary in asymmetric synthesis follows a well-defined, cyclical workflow. This process is designed to maximize the utility of the chiral molecule, thereby reducing waste and improving the overall process mass intensity.

cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Covalent Bonding Diastereoselective Reaction Diastereoselective Reaction Attachment->Diastereoselective Reaction Formation of Chiral Center Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Cleavage Cleavage Diastereoselective Reaction->Cleavage Liberation of Product Chiral Product Chiral Product Cleavage->Chiral Product Recovery & Purification Recovery & Purification Cleavage->Recovery & Purification Isolation Recovery & Purification->Chiral Auxiliary Recycling

Caption: General workflow of asymmetric synthesis using a recyclable chiral auxiliary.

Comparative Analysis of Recyclability

The efficacy of a chiral auxiliary's recycling process is judged by several key metrics: the efficiency of the cleavage reaction, the yield of the recovered auxiliary, and the maintenance of its enantiomeric purity over multiple cycles. Below is a comparison of this compound (proposed) with established chiral auxiliaries.

Chiral AuxiliaryStructureTypical Cleavage MethodReported Recovery YieldKey Considerations
This compound this compoundProposed: Acidic or Basic Hydrolysis of AmideNot Reported (Theoretically High)As a primary amine, it would form a stable amide bond. Recovery would rely on standard, robust hydrolysis and extraction procedures. The simple structure may facilitate purification.
Pseudoephedrine PseudoephedrineAcidic or Basic HydrolysisHigh[2]Both enantiomers are readily available. Recovery is generally efficient via extractive work-up.[1][2]
Evans Auxiliaries (Oxazolidinones) Evans AuxiliariesHydrolysis (LiOH/H₂O₂), Reductive Cleavage (LiAlH₄)Generally >90%Versatile cleavage conditions allow access to different product functional groups. The auxiliary is highly crystalline, aiding purification.
Oppolzer's Camphorsultam Oppolzer's CamphorsultamHydrolysis (LiOH/H₂O₂), Reductive Cleavage71-79% (crude), 48-56% (recrystallized) in continuous flow[3]Highly crystalline and stable. Amenable to continuous flow processes which can automate the recycling loop.[3][4]

Proposed Recycling Protocol for this compound

Given its primary amine functionality, this compound would typically be coupled with a carboxylic acid substrate to form an N-acyl derivative. After the diastereoselective reaction, the auxiliary can be recovered via hydrolysis of the amide bond.

Experimental Workflow: Cleavage and Recovery

cluster_1 Proposed Recovery of this compound N-Acyl Product N-Acyl Product Hydrolysis Hydrolysis N-Acyl Product->Hydrolysis Acid or Base Reaction Mixture Reaction Mixture Hydrolysis->Reaction Mixture Chiral Carboxylic Acid + Auxiliary Salt Extraction (1) Extraction (1) Reaction Mixture->Extraction (1) Add Organic Solvent Aqueous Layer Aqueous Layer Extraction (1)->Aqueous Layer Contains Auxiliary Salt Organic Layer Organic Layer Extraction (1)->Organic Layer Contains Chiral Carboxylic Acid Basification Basification Aqueous Layer->Basification Add Base (e.g., NaOH) Extraction (2) Extraction (2) Basification->Extraction (2) Add Organic Solvent Recovered Auxiliary (in Organic Layer) Recovered Auxiliary (in Organic Layer) Extraction (2)->Recovered Auxiliary (in Organic Layer) Purification Purification Recovered Auxiliary (in Organic Layer)->Purification Distillation/Crystallization Recycled Auxiliary Recycled Auxiliary Purification->Recycled Auxiliary

Caption: Proposed workflow for the recovery of this compound.

Step-by-Step Methodology

1. Amide Cleavage (Acidic Hydrolysis):

  • The N-acylated product is dissolved in a suitable solvent such as dioxane or methanol.

  • An aqueous solution of a strong acid (e.g., 6M HCl) is added.[4]

  • The mixture is heated to reflux, and the reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) until all the starting material is consumed.[4]

Causality: The strong acid protonates the carbonyl oxygen of the amide, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Heating provides the necessary activation energy to overcome the high stability of the amide bond.

2. Separation of the Chiral Product:

  • Upon cooling, the reaction mixture is diluted with water and a suitable organic solvent (e.g., ethyl acetate).

  • The layers are separated. The organic layer contains the desired chiral carboxylic acid.

  • The aqueous layer, containing the protonated chiral auxiliary (as the hydrochloride salt), is retained.

Causality: The protonated amine salt is highly water-soluble, while the carboxylic acid product is typically more soluble in the organic phase. This difference in polarity allows for an efficient separation by liquid-liquid extraction.

3. Liberation and Isolation of the Chiral Auxiliary:

  • The aqueous layer is cooled in an ice bath and made basic by the slow addition of a strong base, such as aqueous sodium hydroxide, until a pH greater than 12 is achieved.

  • The liberated free amine is then extracted into an organic solvent (e.g., dichloromethane or diethyl ether).

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Causality: The addition of a strong base deprotonates the ammonium salt, regenerating the free amine which is less water-soluble and can be extracted into an organic solvent.

4. Purification of the Recovered Auxiliary:

  • The crude recovered amine can be purified by distillation or recrystallization to ensure high purity for its subsequent reuse.

Trustworthiness of the Protocol: This proposed protocol is based on standard and well-documented procedures for the hydrolysis of amides and the extraction of amines.[4] The pKa difference between the resulting carboxylic acid and the protonated amine is significant, ensuring a clean separation during the extraction steps.

Field-Proven Insights and Comparison

While the protocol for this compound is theoretical, its simplicity is a key advantage. The recovery relies on fundamental acid-base chemistry and extraction, which are highly scalable and cost-effective processes.

In comparison, while Evans auxiliaries offer versatile cleavage conditions, some methods, like reductive cleavage with LiAlH₄, can be challenging on a large scale due to the handling of pyrophoric reagents. Their high crystallinity, however, is a significant advantage for purification.

Oppolzer's camphorsultam has demonstrated excellent recyclability, particularly in continuous flow systems.[3][4] This makes it highly attractive for industrial applications where automation and continuous processing are desired. However, the synthesis of the sultam itself is more complex than that of a simple primary amine like this compound.

Pseudoephedrine offers a good balance of availability, high diastereoselectivity in many reactions, and straightforward recovery.[2] Its use, however, can be subject to regulatory scrutiny in some regions.

Conclusion

This compound holds potential as a readily recyclable chiral auxiliary. Its primary amine structure allows for the formation of robust amide linkages and a straightforward, high-yielding recovery based on classical acid-base chemistry. While direct experimental data on its recycling efficiency is needed for a definitive assessment, the proposed protocol is robust, scalable, and relies on well-understood chemical principles.

For researchers and drug development professionals, the choice of a chiral auxiliary is a multi-faceted decision. While established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam offer a wealth of data and proven performance, the potential simplicity and cost-effectiveness of recovering a structurally less complex auxiliary like this compound warrant further investigation. Future studies should focus on quantifying the recovery yields and the enantiomeric purity of the recycled auxiliary over multiple reaction cycles to fully validate its position as a competitive and sustainable tool in the asymmetric synthesis toolbox.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • McQuade, D. T., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]

  • McQuade, D. T., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. Chemical Science. [Link]

  • de Souza, R. O. M. A., et al. (2017). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • PubChem. 2-Methyl-1-phenylpropan-1-amine. [Link]

  • PubChem. This compound. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Jamieson, A. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. RSC Publishing. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market. [Link]

  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Myers, A. G. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • MySkinRecipes. This compound hydrochloride. [Link]

  • ResearchGate. Chiral Auxiliaries — Principles and Recent Applications. [Link]

  • Ordóñez, M., et al. (2010). Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction With Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methyl-1-phenylpropan-1-amine
Reactant of Route 2
(R)-2-Methyl-1-phenylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.